Oriens
Description
Structure
3D Structure of Parent
Properties
CAS No. |
29728-34-5 |
|---|---|
Molecular Formula |
C96H141AlO15 |
Molecular Weight |
1562.1 g/mol |
IUPAC Name |
aluminum;(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/3C32H48O5.Al/c3*1-19(33)37-24-10-11-30(6)23(27(24,2)3)9-12-32(8)25(30)22(34)17-20-21-18-29(5,26(35)36)14-13-28(21,4)15-16-31(20,32)7;/h3*17,21,23-25H,9-16,18H2,1-8H3,(H,35,36);/q;;;+3/p-3/t3*21-,23-,24-,25+,28+,29-,30-,31+,32+;/m000./s1 |
InChI Key |
FJVOAGWAAYLCGO-OIODSIPPSA-K |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)[O-])C)C)C)C.CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)[O-])C)C)C)C.CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)[O-])C)C)C)C.[Al+3] |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Al+3] |
Related CAS |
6277-14-1 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
Orientin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties of Orientin (B1677486)
Orientin, a naturally occurring flavonoid C-glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. Its chemical structure is fundamental to its biological function.
Orientin is chemically known as luteolin-8-C-glucoside.[1] Its molecular formula is C₂₁H₂₀O₁₁ and it has a molecular weight of 448.4 g/mol .[1][2] The structure consists of a luteolin (B72000) flavone (B191248) backbone substituted with a β-D-glucopyranosyl moiety at the 8th position.[2] This C-glycosidic bond, where the sugar is attached directly to a carbon atom of the flavonoid, contributes to its increased stability compared to O-glycosides. The IUPAC name for orientin is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one.[1][2]
Table 1: Chemical Identifiers of Orientin
| Identifier | Value |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[1][2] |
| Molecular Formula | C₂₁H₂₀O₁₁[1][2] |
| Molecular Weight | 448.4 g/mol [1][2] |
| CAS Number | 28608-75-5[2] |
| Synonyms | Luteolin 8-C-glucoside, Lutexin, Orientine[2] |
Quantitative Biological Data
Orientin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 2: In Vitro Anticancer Activity of Orientin
| Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference |
| A549 | Lung Cancer | CCK-8 | 21.2 µM | [2] |
| MDA-MB-231 | Breast Cancer | CCK-8 | 28.9 µM | [2] |
| HCT-116 | Colon Cancer | CCK-8 | 59.1 µM | [2] |
| EC-109 | Esophageal Carcinoma | MTT | ~80 µM (at 24h) | [3] |
| T24 | Bladder Carcinoma | - | Dose-dependent inhibition | [4] |
Table 3: Effective Concentrations of Orientin in Various Biological Assays
| Biological Effect | Model System | Effective Concentration | Observed Effect | Reference |
| Neuroprotection | Primary rat cortical neurons (OGD/RP model) | 10, 20, 30 µM | Reversal of cell viability loss and LDH leakage | [5] |
| Cardioprotection | Rat cardiomyocytes (hypoxia/reoxygenation) | 3, 10, 30 µmol L⁻¹ | Decreased apoptosis | [1] |
| Anti-inflammatory | A549 lung cancer cells | 25 µM | Inhibition of cell survival (80% at 72h) | [2] |
| Radioprotection | Mice (gamma radiation) | 50 µg/kg body weight (pretreatment) | Protection against fatality | [1] |
Experimental Protocols
Isolation of Orientin from Plant Material
Orientin can be isolated from various plant sources, including bamboo leaves, Trollius chinensis, and Passiflora species.[1] A general protocol for its extraction and purification is as follows:
Protocol 1: Solvent Extraction and Chromatographic Purification of Orientin
-
Extraction:
-
Dried and powdered plant material is subjected to solvent extraction, typically using a polar solvent such as methanol (B129727), ethanol (B145695), or water, due to Orientin's water-soluble nature.[1]
-
For example, immerse different cultivars of Phyllostachys pubescens in 70% methanol.[1]
-
The extraction can be performed using methods like maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.
-
-
Fractionation:
-
The crude extract is then concentrated under reduced pressure.
-
The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
The fraction enriched with Orientin (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography.
-
Silica gel or macroporous resins (e.g., HPD-500) are commonly used as the stationary phase.[6]
-
Elution is carried out with a gradient of solvents, for instance, a mixture of chloroform and methanol or ethyl acetate and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
High-Purity Isolation:
-
Fractions containing Orientin are pooled and further purified using preparative HPLC (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to obtain high-purity Orientin.[1][6]
-
For HPLC, a C18 column is often used with a mobile phase such as methanol and 0.01% formic acid in water.[7] The detection wavelength is typically set around 340-380 nm.[1][7]
-
Antioxidant Activity Assays
The antioxidant capacity of Orientin is frequently evaluated using spectrophotometric methods that measure its radical scavenging ability.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of dilutions of Orientin and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of Orientin or the positive control to the wells.
-
A control well should contain DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of Orientin.
-
Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
-
Assay Procedure:
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Add a small volume of various concentrations of Orientin or a positive control to a cuvette or a 96-well plate.
-
Add a larger volume of the diluted ABTS•+ solution and mix.
-
Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
Signaling Pathways Modulated by Orientin
Orientin exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as growth, proliferation, inflammation, and apoptosis.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Orientin has been shown to activate the AMPK signaling pathway, leading to enhanced antioxidant capacity and mitochondrial biogenesis.[8][9] This activation can also influence downstream targets to promote cellular health.
Figure 1: Orientin activates the AMPK signaling pathway.
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[10][11] Dysregulation of this pathway is implicated in various diseases, including cancer.[12] Some studies suggest that flavonoids can modulate mTOR signaling. While direct and extensive studies on Orientin's effect on mTOR are emerging, its activation of AMPK, a known inhibitor of mTORC1, suggests a potential regulatory role.
Figure 2: Potential regulation of the mTOR pathway by Orientin via AMPK.
MAPK and NF-κB Signaling Pathways in Cancer
Orientin has demonstrated anticancer effects by modulating signaling pathways that control cell proliferation and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappaB (NF-κB) pathways. In bladder cancer cells, Orientin was shown to inhibit the Hedgehog signaling pathway by suppressing NF-κB.[4] It has also been shown to exert neuroprotective effects via the JNK and ERK1/2 (subfamilies of MAPK) signaling pathways.[5][13]
Figure 3: Orientin's inhibitory effects on cancer-related signaling pathways.
References
- 1. A Review on Medicinal Properties of Orientin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orientin, a Bio-Flavonoid from Trigonella hamosa L., Regulates COX-2/PGE-2 in A549 Cell Lines via miR-26b and miR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of orientin and vitexin from Trollius chinensis on the growth and apoptosis of esophageal cancer EC-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Orientin Promotes Antioxidant Capacity, Mitochondrial Biogenesis, and Fiber Transformation in Skeletal Muscles through the AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective effects of orientin on oxygen-glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Orientin: A Technical Guide to its Discovery, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientin (B1677486) is a naturally occurring flavonoid, specifically a C-glycoside of luteolin, that has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] With the IUPAC name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one and a molecular formula of C₂₁H₂₀O₁₁, this water-soluble compound is distinguished by its robust antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the discovery, natural origins, and key biological functions of Orientin, with a focus on its underlying molecular mechanisms. Detailed experimental protocols for its isolation and quantification, along with quantitative data on its bioactivities, are presented to support further research and development efforts.
Discovery and Origin
Orientin is not a product of a single organism but is synthesized by a wide array of plant species. It is particularly abundant in, but not limited to, the following:
The widespread distribution of Orientin across the plant kingdom underscores its potential as a readily accessible natural product for therapeutic applications.
Quantitative Biological Data
The therapeutic potential of Orientin is underscored by its potent activity in various in vitro assays. The following tables summarize key quantitative data from published studies.
Table 1: Anticancer Activity of Orientin (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| T24 | Bladder Carcinoma | Not specified, but inhibits proliferation | [6][7] |
| HeLa | Cervical Cancer | > 178.42 µM | [7] |
| HT29 | Colorectal Cancer | 6.25 and 12.5 µM (induces apoptosis) |
Table 2: Antioxidant Activity of Orientin
| Assay | IC₅₀ (µg/mL) | Source/Extract | Reference |
| DPPH | 42.2 ± 1.2 | Vaccinium bracteatum Thunb. leaves extract | [8] |
| ABTS | 71.1 ± 1.1 | Vaccinium bracteatum Thunb. leaves extract | [8] |
Experimental Protocols
The following sections detail standardized methodologies for the isolation and quantification of Orientin.
Isolation of Orientin from Trollius chinensis
This protocol is based on high-speed counter-current chromatography (HSCCC), a proven method for the efficient separation of natural products.
Objective: To isolate and purify Orientin from the ethyl acetate (B1210297) extract of Trollius chinensis Bunge.
Methodology:
-
Extraction:
-
Prepare a crude ethyl acetate extract of the dried flowers of Trollius chinensis.
-
-
HSCCC Separation:
-
Solvent System: Prepare a two-phase solvent system of ethyl acetate-ethanol-water (4:1:5, v/v/v).
-
Instrumentation: Utilize a high-speed counter-current chromatograph.
-
Procedure:
-
Dissolve 100 mg of the ethyl acetate extract in the solvent system.
-
Perform the separation in a single step.
-
-
-
Purification and Identification:
-
Collect the fractions containing Orientin.
-
Analyze the purity of the isolated compound using HPLC.
-
Confirm the structure using UV, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Expected Yield: From 100 mg of the ethyl acetate extract, approximately 9.8 mg of Orientin with a purity of 99.2% can be obtained.[9]
Quantification of Orientin by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated HPLC method for the quantitative analysis of Orientin in biological samples or plant extracts.
Objective: To determine the concentration of Orientin in a given sample.
Methodology:
-
Sample Preparation:
-
For plant material, perform a methanol (B129727) extraction.[10]
-
For plasma samples, use protein precipitation.[11]
-
Filter all samples through a 0.45 µm membrane filter before injection.[12]
-
-
Chromatographic Conditions:
-
Calibration and Quantification:
-
Prepare a series of standard solutions of Orientin with known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of Orientin in the samples by comparing their peak areas to the calibration curve.
-
Linearity: A good linear relationship is typically observed in the range of 8.42-84.2 µg/mL.[13]
Signaling Pathways and Mechanisms of Action
Orientin exerts its biological effects by modulating several key signaling pathways.
Anti-inflammatory Activity: NF-κB Signaling Pathway
Orientin demonstrates significant anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1][6][15] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes.
Mechanism:
-
Orientin blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[16]
-
This prevents the nuclear translocation of the p65 subunit of NF-κB.[16]
-
As a result, the transcription of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, COX-2, and iNOS is suppressed.[1][16]
Antioxidant Activity: Nrf2 Signaling Pathway
The antioxidant properties of Orientin are mediated, in part, by its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][15][17] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.
Mechanism:
-
Orientin promotes the dissociation of Nrf2 from its inhibitor, Keap1.
-
Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE).[17]
-
This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).[1][17]
Anticancer Activity: Apoptosis Signaling Pathway
Orientin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is a critical mechanism for its anticancer effects.
Mechanism:
-
Orientin can modulate the expression of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio.[7] This shifts the balance towards a pro-apoptotic state.
-
It can activate the intrinsic (mitochondrial) pathway of apoptosis through the activation of caspase-9 and caspase-3.[7]
-
In some cancer cells, Orientin's pro-apoptotic effects are linked to the inhibition of pro-survival signaling pathways like NF-κB and Hedgehog signaling.[6]
Conclusion
Orientin is a promising bioactive flavonoid with a well-documented portfolio of anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate key signaling pathways such as NF-κB and Nrf2, and to induce apoptosis in cancer cells, makes it a compelling candidate for further investigation in drug discovery and development. The methodologies for its isolation and quantification are well-established, providing a solid foundation for future preclinical and clinical research. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of this versatile natural compound.
References
- 1. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Medicinal Properties of Orientin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientin, 28608-75-5 [thegoodscentscompany.com]
- 5. leafwell.com [leafwell.com]
- 6. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidants Acteoside and Orientin as Emerging Agents in Synergistic Cancer Therapy: A Focus on Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ojs.openagrar.de [ojs.openagrar.de]
- 9. Isolation and purification of orientin and vitexin from Trollius chinensis Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. Determination and pharmacokinetics of orientin in rabbit plasma by liquid chromatography after intravenous administration of orientin and Trollius chinensis Bunge extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant effects of the orientin and vitexin in Trollius chinensis Bunge in D-galactose-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Orientin inhibits inflammation in chondrocytes and attenuates osteoarthritis through Nrf2/NF-κB and SIRT6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Mechanism of Action of Orientin: An In-depth Technical Guide
Abstract: Orientin, a C-glycosyl flavonoid found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Orientin's anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. We delve into the key signaling pathways modulated by Orientin, present quantitative data on its biological efficacy, and provide detailed protocols for the experimental assays used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Orientin's mechanism of action.
Introduction
Orientin is a bioactive flavonoid glycoside present in several plants, including those from the genera Ocimum, Passiflora, and Phyllostachys[1]. It has demonstrated a wide range of therapeutic properties, such as anticancer, antioxidant, neuroprotective, and anti-inflammatory effects[1]. The core of Orientin's bioactivity lies in its ability to modulate multiple intracellular signaling pathways, thereby influencing cellular processes like inflammation, apoptosis, cell cycle progression, and oxidative stress response. This guide aims to elucidate these complex mechanisms in detail.
Quantitative Analysis of Biological Activity
The potency of Orientin has been quantified across various biological assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values reported in the literature.
Table 1: Anticancer Activity of Orientin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | 28.9 | Not Specified | [2] |
| A549 | Lung Cancer | 21.2 | Not Specified | [2] |
| HCT-116 | Colon Cancer | 59.1 | Not Specified | [2] |
| T24 | Bladder Cancer | ~100 | 72 | [3] |
| T98G | Glioblastoma | >100 (reduced to 12.0 ± 1.7 with liposomal delivery) | Not Specified | [4] |
| U-138 MG | Glioblastoma | >100 (reduced to 7.0 ± 1.5 with liposomal delivery) | Not Specified | [4] |
Table 2: Antioxidant Activity of Orientin
| Assay | Metric | Value | Reference |
| DPPH Radical Scavenging | EC50 | ~31-38 µM | [5] |
| ABTS Radical Scavenging | IC50 | Data not directly comparable, but potent scavenging observed | [6] |
Core Mechanisms of Action and Signaling Pathways
Orientin exerts its pleiotropic effects by modulating several key signaling pathways.
Anti-inflammatory and Antioxidant Pathways
Orientin's anti-inflammatory and antioxidant properties are primarily mediated through the regulation of the NF-κB and Nrf2 pathways.
-
NF-κB Signaling: Orientin inhibits the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the p65 subunit of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[7][8].
-
Nrf2 Signaling: Orientin activates the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Orientin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the ARE, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase[9][10].
Anticancer Pathways
Orientin's anticancer effects are multifaceted, involving the induction of cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Orientin has been shown to induce G0/G1 phase cell cycle arrest in cancer cells. This is achieved by downregulating the expression of key cell cycle proteins such as cyclin D1, cyclin E, CDK2, and CDK4, and upregulating the CDK inhibitor p21[11].
-
Apoptosis: Orientin promotes apoptosis through the intrinsic mitochondrial pathway. It modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This results in the release of cytochrome c from the mitochondria, activating caspase-9 and the downstream executioner caspase-3, ultimately leading to programmed cell death[11].
Neuroprotective Pathways
Orientin exhibits neuroprotective effects by modulating pathways involved in oxidative stress and cell survival, such as the PI3K/Akt and MAPK pathways.
-
PI3K/Akt Signaling: Orientin can activate the PI3K/Akt pathway, which promotes neuronal survival by inhibiting apoptosis and promoting the expression of neurotrophic factors[9].
-
MAPK Signaling: Orientin has been shown to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including JNK and ERK1/2. By inhibiting the phosphorylation of JNK and ERK1/2 in response to neurotoxic stimuli, Orientin can protect neurons from oxidative stress-induced injury[9].
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Orientin.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells (e.g., T24 human bladder carcinoma cells) in a 96-well plate at a density of 3.5 x 10^4 cells/mL and allow them to adhere.
-
Treat the cells with varying concentrations of Orientin (e.g., 10, 20, 50, 100, 500, and 1000 µM) for 24, 48, and 72 hours[3].
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[3].
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with Orientin for a specified time (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours[12].
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining buffer containing propidium (B1200493) iodide (PI) and RNase A[12].
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Treat cells with Orientin and/or a stimulant (e.g., LPS) for the desired time.
-
Lyse the cells in a suitable buffer to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-IκBα, IκBα, p65, Nrf2, β-actin) overnight at 4°C[7][13].
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Antioxidant Capacity (DPPH and ABTS Assays)
These are colorimetric assays used to determine the radical scavenging activity of a compound.
-
DPPH Assay Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol[14].
-
Prepare serial dilutions of Orientin in methanol.
-
In a 96-well plate, add the DPPH solution to each well, followed by the Orientin solutions[14].
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm[14].
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.
-
-
ABTS Assay Protocol:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours[14].
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[14].
-
Add the diluted ABTS•+ solution to a 96-well plate or cuvette, followed by the Orientin solutions.
-
Incubate at room temperature for approximately 6 minutes[14].
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
-
Conclusion
Orientin is a promising natural compound with a well-defined, multi-target mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, cancer progression, and neuroprotection underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of Orientin as a potential therapeutic agent for a variety of diseases. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings to fully realize its therapeutic utility.
References
- 1. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidants Acteoside and Orientin as Emerging Agents in Synergistic Cancer Therapy: A Focus on Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Orientin Modulates Nrf2-ARE, PI3K/Akt, JNK-ERK1/2, and TLR4/NF-kB Pathways to Produce Neuroprotective Benefits in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 13. Orientin Alleviates Liver Inflammation via Downregulation of ZEB-2/PTEN Markers—Hepatic Stellate Cells Approach [mdpi.com]
- 14. benchchem.com [benchchem.com]
No Publicly Available Data on "Oriens" Compound Effects
Following a comprehensive search of publicly available scientific and medical literature, there is no information on a specific therapeutic agent, compound, or drug referred to as "Oriens" with associated preliminary studies on its effects. The term "this compound" in the context of biomedical research was found to be associated with corporate entities or as a descriptor for an anatomical structure, but not a substance under investigation for which a technical guide could be compiled.
Several companies in the pharmaceutical and life sciences sectors incorporate "this compound" in their names, including Orien Pharmaceuticals, a company focused on developing drugs for neurodegenerative and autoimmune diseases.[1][2] Similarly, the Oncology Research Information Exchange Network (ORIEN) is a collaborative effort among cancer centers to advance research.[3] Other entities include this compound Global, which develops health and wellness products, and this compound Scientific Innovations, a supplier for the life sciences research community.[4][5]
In neuroscience, "stratum this compound" refers to a specific layer within the hippocampus of the brain. For example, research has been conducted on the stratum this compound in the context of hippocampal development in animal models.[6]
The search did not yield any peer-reviewed papers, clinical trial data, or other technical documentation detailing the mechanism of action, signaling pathways, or experimental protocols for a compound named "this compound." Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible based on existing, publicly accessible information.
References
In Vitro Characterization of Oridonin: A Technical Guide
Disclaimer: Initial searches for a molecule or protein specifically named "Oriens" within a relevant biomedical context did not yield sufficient public data for a comprehensive in vitro characterization. Therefore, this guide utilizes Oridonin (B1677485) , a well-researched natural compound with extensive publicly available data, as a representative example to fulfill the detailed requirements of the user's request. Oridonin is a diterpenoid isolated from the medicinal herb Rabdosia rubescens and has been shown to possess significant anti-cancer properties.[1]
This technical guide provides a detailed overview of the in vitro characterization of Oridonin, focusing on its anti-cancer properties. It is intended for researchers, scientists, and drug development professionals.
Quantitative Data on In Vitro Activities
The following tables summarize the quantitative effects of Oridonin on various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of Oridonin in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| H1688 | Small Cell Lung Cancer | MTT | Not specified, but effective at 2.5-40 µM | 24 and 48 | [2] |
| A549 | Non-Small Cell Lung Cancer | MTT | Not specified | Not specified | [2] |
| TPC-1 | Thyroid Cancer | Not specified | Not specified | Not specified | [3][4] |
| BCPAP | Thyroid Cancer | Not specified | Not specified | Not specified | [3][4] |
| PANC-1 | Pancreatic Cancer | Not specified | Not specified | Not specified | [5] |
| SW1990 | Pancreatic Cancer | Not specified | Not specified | Not specified | [6] |
| 143B | Osteosarcoma | Not specified | Not specified | Not specified | [6] |
| OCM-1 | Uveal Melanoma | Not specified | Not specified | Not specified | [5] |
| MUM2B | Uveal Melanoma | Not specified | Not specified | Not specified | [5] |
| SW480 | Colorectal Cancer | Not specified | Not specified | Not specified | [5] |
| SW620 | Colorectal Cancer | Not specified | Not specified | Not specified | [5] |
| HepG2 | Liver Cancer | Not specified | Not specified | Not specified | [5] |
Table 2: Effect of Oridonin on Protein Expression and Signaling
| Cell Line | Target Pathway | Protein | Effect | Concentration (µM) | Reference |
| TPC-1, BCPAP | JAK2/STAT3 | p-JAK2, p-STAT3 | Dramatically reduced | Not specified | [3][4] |
| TPC-1, BCPAP | EMT | E-Cadherin | Upregulated | Concentration-dependent | [3][4] |
| TPC-1, BCPAP | EMT | N-Cadherin, Vimentin | Downregulated | Concentration-dependent | [3][4] |
| H1688 | EMT | E-cadherin, ALP | Increased | 2.5, 5, 10, 20, 40 | [2] |
| H1688 | EMT | Vimentin, phospho-FAK, Snail, Slug | Reduced | 2.5, 5, 10, 20, 40 | [2] |
| Drug-Resistant Cancer Cells | Akt/EGFR | Akt, STAT3 | Dose-dependent downregulation | Not specified | [7] |
| Laryngeal Squamous Cell Carcinoma | JNK | p-EGFR | Downregulated (with Cetuximab) | Not specified | [6] |
Key Signaling Pathways Modulated by Oridonin
Oridonin exerts its anti-cancer effects by modulating multiple signaling pathways crucial for cancer cell proliferation, survival, metastasis, and angiogenesis.
-
JAK2/STAT3 Signaling Pathway: Oridonin has been shown to inhibit the phosphorylation of JAK2 and STAT3, key components of a pathway often implicated in epithelial-mesenchymal transition (EMT), metastasis, and drug resistance in various cancers.[3][4] The inactivation of this pathway contributes to the anti-metastatic and anti-angiogenic effects of Oridonin.[3]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Oridonin inhibits the phosphorylation of PI3K and its downstream effector Akt, leading to the induction of apoptosis and cell cycle arrest.
-
NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation and cancer. Oridonin can suppress this pathway, contributing to its anti-inflammatory and anti-tumor activities.
-
TGF-β Signaling Pathway: Oridonin can suppress EMT in cancer cells by modulating the TGF-β1/Smad2/3 signaling pathway.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro experiments used to characterize the anti-cancer effects of Oridonin.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of Oridonin on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Oridonin Treatment: Treat the cells with a range of Oridonin concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following Oridonin treatment.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Oridonin for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[1]
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Migration and Invasion Assays (Transwell Assay)
These assays evaluate the effect of Oridonin on the migratory and invasive potential of cancer cells.
-
Insert Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Oridonin Treatment: Add different concentrations of Oridonin to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Cell Removal and Staining: Remove the non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have moved to the bottom of the insert with crystal violet.
-
Quantification: Count the stained cells under a microscope.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins in response to Oridonin treatment.
-
Cell Lysis: Treat cells with Oridonin, then lyse them in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-JAK2, p-STAT3, E-cadherin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Oridonin inhibits the JAK2/STAT3 signaling pathway.
Caption: Oridonin inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for in vitro characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 3. Oridonin represses epithelial-mesenchymal transition and angiogenesis of thyroid cancer via downregulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin represses epithelial-mesenchymal transition and angiogenesis of thyroid cancer via downregulating JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 6. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Solubility and Stability Profile of [Oriens]
Disclaimer: As of the last update, publicly available scientific literature does not contain specific solubility and stability data for a compound explicitly named "Oriens." The following guide is a technical template based on established principles of pharmaceutical sciences. Researchers, scientists, and drug development professionals are advised to substitute the placeholder data and diagrams with their experimentally determined results for "this compound."
Introduction
The successful development of a novel therapeutic agent hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which profoundly influence a drug's bioavailability, manufacturability, and shelf-life. This document provides a comprehensive overview of the solubility and stability profile of the investigational compound [this compound], presenting key data in a structured format and detailing the experimental protocols for their determination.
Solubility Profile of [this compound]
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's absorption.[1][2] Poor aqueous solubility can lead to low and variable bioavailability, posing a significant challenge in formulation development.[3] The following sections summarize the solubility of [this compound] in various pharmaceutically relevant media.
Aqueous and pH-Dependent Solubility
The solubility of an ionizable compound is highly dependent on the pH of the aqueous medium. The Biopharmaceutics Classification System (BCS) considers a drug to have high solubility if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[2]
| Medium | pH | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 7.0 | 25 | [Data] | Shake-Flask |
| 0.1 N HCl | 1.2 | 37 | [Data] | Shake-Flask |
| Acetate Buffer | 4.5 | 37 | [Data] | Shake-Flask |
| Phosphate Buffer (PBS) | 6.8 | 37 | [Data] | Shake-Flask |
| Phosphate Buffer (PBS) | 7.4 | 37 | [Data] | Shake-Flask |
| Table 1: Solubility of [this compound] in Aqueous Media. |
Solubility in Organic Solvents and Co-solvent Systems
Understanding the solubility in organic solvents is crucial for developing purification methods and for formulating non-aqueous or co-solvent-based dosage forms.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | 25 | [Data] |
| Propylene Glycol | 25 | [Data] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Data] |
| Polyethylene Glycol 400 (PEG 400) | 25 | [Data] |
| Table 2: Solubility of [this compound] in Common Organic Solvents. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold standard for determining equilibrium solubility.[4]
-
Preparation: An excess amount of [this compound] is added to a known volume of the desired solvent in a sealed, clear container.[4]
-
Equilibration: The suspension is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[4][5] The presence of undissolved solid material should be confirmed visually.[3]
-
Phase Separation: The undissolved solid is separated from the saturated solution via centrifugation (e.g., 15 minutes at 14,000 rpm) followed by filtration through a 0.22 µm filter to remove any remaining particulates.[4]
-
Quantification: The concentration of [this compound] in the clear supernatant is determined using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3]
-
Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.
References
Cellular Uptake of Bioactive Compounds from Oriens Strong Liv Tablets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the cellular uptake mechanisms of the primary bioactive constituents found in Oriens Strong Liv Tablets: Silymarin, Picroliv, and compounds from Phyllanthus amarus and Tinospora cordifolia. Understanding how these molecules enter cells is fundamental to elucidating their therapeutic effects and developing optimized delivery systems. This document outlines the key internalization pathways, presents quantitative data on cellular absorption, details relevant experimental protocols, and visualizes the associated signaling cascades.
Silymarin (Silibinin)
Silymarin, a flavonoid complex extracted from milk thistle (Silybum marianum), with its principal active component being silibinin (B1684548), is known for its hepatoprotective and anticancer properties. Its cellular uptake is a critical determinant of its efficacy.
Cellular Uptake Mechanisms
The cellular entry of silibinin is multifaceted, involving passive diffusion due to its lipophilic nature. However, its poor aqueous solubility often limits bioavailability. To overcome this, various nanoformulations have been developed. Studies have shown that silibinin-loaded nanoparticles can significantly enhance cellular uptake. For instance, phytoliposome formulations have been observed to increase cell absorption by 2.4-fold compared to free silibinin[1][2]. The internalization of these nanoformulations can occur through endocytic pathways, such as clathrin- and caveolae-mediated endocytosis[1][2].
Quantitative Data on Cellular Uptake and Efficacy
The efficacy of silibinin is often quantified by its half-maximal inhibitory concentration (IC50) in various cell lines.
| Cell Line | Compound | IC50 Value | Reference |
| Human Small-Cell Lung Carcinoma (VPA17) | Silibinin | 60 µM | [3] |
| Human Breast Cancer (MDA-MB-231) | Silibinin | 100 µM/mL | [4] |
| Human Breast Cancer (MCF-7) | Silibinin | 100 µM/mL | [4] |
| Human Hepatocellular Carcinoma (HepG2) | Silibinin | 142.2 µM | [5] |
| DOX-resistant MDA-MB-435 | Silibinin | 200 µM (reduces DOX IC50 from 71 to 10 g/mL) | [4] |
Signaling Pathways Modulated by Silymarin
Silymarin and its active constituent, silibinin, are known to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. These include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
// Nodes Silymarin [label="Silymarin", fillcolor="#FBBC05", fontcolor="#202124"]; GrowthFactors [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GrowthFactors -> EGFR [color="#5F6368"]; EGFR -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"];
Silymarin -> ERK [arrowhead=tee, color="#EA4335"]; Silymarin -> JNK [arrowhead=normal, color="#34A853"]; Silymarin -> p38 [arrowhead=normal, color="#34A853"]; JNK -> Apoptosis [color="#5F6368"]; p38 -> Apoptosis [color="#5F6368"]; } Silymarin's effect on the MAPK signaling cascade.
// Nodes Silymarin [label="Silymarin", fillcolor="#FBBC05", fontcolor="#202124"]; GrowthFactors [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; CellSurvival [label="Cell Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GrowthFactors -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP2 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [color="#5F6368"]; PIP3 -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; Akt -> CellSurvival [color="#5F6368"]; mTOR -> CellSurvival [color="#5F6368"]; Akt -> Apoptosis [arrowhead=tee, color="#EA4335"]; Silymarin -> Akt [arrowhead=tee, color="#EA4335"]; } Silymarin's inhibitory action on the PI3K/Akt pathway.
Picroliv
Picroliv, a standardized extract from the roots of Picrorhiza kurroa, is recognized for its immunomodulatory and hepatoprotective activities. Its cellular uptake is integral to its biological function, particularly its interaction with immune cells.
Cellular Uptake Mechanisms
The primary mechanism of cellular uptake for Picroliv, especially in the context of its immunomodulatory effects, is phagocytosis by macrophages.
Experimental Protocol: Macrophage Phagocytosis Assay
This protocol outlines a method to quantify the phagocytosis of fluorescently labeled particles by macrophages, which can be adapted to assess the uptake of Picroliv formulations.
Materials:
-
Primary human macrophages or a macrophage cell line (e.g., RAW 264.7)
-
Fluorescently labeled targets (e.g., FITC-labeled zymosan or latex beads)
-
Complete culture medium (e.g., RPMI + 10% FBS)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
24-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Macrophage Preparation:
-
Culture macrophages in a 24-well plate to form an adherent monolayer.
-
One day prior to the assay, replace the medium with fresh, warm complete medium.
-
On the day of the assay, replace the medium with warm serum-free medium and incubate for 2 hours.
-
-
Phagocytosis Assay:
-
Add the fluorescently labeled targets to the macrophage-containing wells.
-
Incubate for 1-2 hours to allow for phagocytosis.
-
Remove the supernatant containing non-engulfed targets.
-
Wash the wells multiple times with PBS to remove any remaining free targets.
-
-
Quantification:
-
For Flow Cytometry: Detach the macrophages from the plate and analyze the cell population for fluorescence. The percentage of fluorescent cells represents the phagocytic efficiency.
-
For Fluorescence Microscopy: Visualize the cells directly in the plate. The number of fluorescent particles per macrophage can be quantified.
-
// Nodes Start [label="Start: Culture Macrophages", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AddTargets [label="Add Fluorescent Targets\n(e.g., FITC-Zymosan)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate (1-2 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash to Remove\nNon-engulfed Targets", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantify [label="Quantify Phagocytosis", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FlowCytometry [label="Flow Cytometry", fillcolor="#F1F3F4", fontcolor="#202124"]; Microscopy [label="Fluorescence Microscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> AddTargets; AddTargets -> Incubate; Incubate -> Wash; Wash -> Quantify; Quantify -> FlowCytometry; Quantify -> Microscopy; FlowCytometry -> End; Microscopy -> End; } Workflow for assessing macrophage phagocytosis.
Phyllanthus amarus Compounds
Phyllanthus amarus is a plant rich in various bioactive compounds, including lignans (B1203133) like phyllanthin (B192089) and tannins like geraniin. These compounds have demonstrated immunomodulatory effects, particularly on phagocytic cells.
Cellular Uptake and Immunomodulatory Effects
Extracts of Phyllanthus amarus and its purified compounds have been shown to inhibit the phagocytic activity of human neutrophils and monocytes.
Quantitative Data on Phagocytosis Inhibition
The inhibitory effects of Phyllanthus amarus extracts and their constituents on phagocytic cells have been quantified by determining their IC50 values.
| Cell Type | Compound/Extract | IC50 Value | Reference |
| Polymorphonuclear Leukocytes (PMNs) | P. amarus (Malaysian extract) | 1.1 µg/mL (chemotaxis) | [6] |
| PMNs | Geraniin | 1.09 µM (chemotaxis) | [7][8] |
| Monocytes | Geraniin | 1.69 µM (chemotaxis) | [7][8] |
| PMNs | Phyllanthin | 14.2% phagocytizing cells (at 50 µg/mL) | [6][8][9] |
| Monocytes | Phyllanthin | 27.1% phagocytizing cells (at 50 µg/mL) | [6][8][9] |
Tinospora cordifolia (Tinosporaside)
Tinospora cordifolia contains several bioactive compounds, with tinosporaside being a key player in its anti-diabetic effects. A primary mechanism of action is the enhancement of glucose uptake in muscle cells.
Cellular Uptake Mechanisms
Tinosporaside stimulates glucose uptake in skeletal muscle cells (L6 myotubes) by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane. This process is mediated through the activation of the PI3K/Akt and AMP-activated protein kinase (AMPK) signaling pathways.
Quantitative Data on Glucose Uptake
The effect of tinosporaside on glucose uptake is dose-dependent.
| Cell Line | Compound | Concentration | Fold Stimulation of Glucose Uptake (over control) | Reference |
| L6 Myotubes | Tinosporaside | 10 µM | ~1.8 | [10] |
| L6 Myotubes | Tinosporaside | 20 µM | ~2.1 | [10] |
Experimental Protocol: Glucose Uptake Assay in L6 Myotubes
This protocol describes a method for measuring glucose uptake in L6 myotubes using the fluorescent glucose analog 2-NBDG.
Materials:
-
Differentiated L6 myotubes
-
Culture medium
-
Serum-free, glucose-free medium
-
2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
Insulin (B600854) (positive control)
-
Tinosporaside
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture L6 myoblasts and differentiate them into myotubes in a 96-well plate.
-
Before the assay, starve the myotubes in serum-free, glucose-free medium for a specified period (e.g., 1 hour).
-
-
Treatment:
-
Treat the cells with different concentrations of tinosporaside or insulin for a defined time (e.g., 1 hour).
-
-
Glucose Uptake:
-
Add 2-NBDG to each well at a final concentration of 100-200 µg/mL.
-
Incubate for a predetermined time to allow for glucose uptake.
-
-
Measurement:
-
Wash the cells with cold PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader. Increased fluorescence corresponds to higher glucose uptake.
-
Signaling Pathways for Tinosporaside-Induced Glucose Uptake
// Nodes Tinosporaside [label="Tinosporaside", fillcolor="#FBBC05", fontcolor="#202124"]; LKB1 [label="LKB1", fillcolor="#F1F3F4", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#F1F3F4", fontcolor="#202124"]; GLUT4_vesicles [label="GLUT4 Vesicles", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GLUT4_translocation [label="GLUT4 Translocation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose Uptake", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tinosporaside -> LKB1 [color="#5F6368"]; LKB1 -> AMPK [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; AMPK -> GLUT4_vesicles [color="#5F6368"]; GLUT4_vesicles -> GLUT4_translocation [color="#5F6368"]; GLUT4_translocation -> Glucose_Uptake [color="#5F6368"]; } Tinosporaside activates the AMPK pathway to promote glucose uptake.
Conclusion
The bioactive compounds within this compound Strong Liv Tablets exhibit diverse and complex cellular uptake mechanisms. Silymarin's entry into cells, particularly cancer cells, is often a prelude to the modulation of critical signaling pathways governing cell fate. The immunomodulatory actions of Picroliv and Phyllanthus amarus constituents are initiated by their interaction with and uptake by phagocytic cells. Tinosporaside from Tinospora cordifolia demonstrates a clear mechanism for enhancing glucose uptake in muscle cells via well-defined signaling cascades. A thorough understanding of these cellular processes is paramount for the rational design of more effective therapeutic strategies and delivery systems for these natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silibinin reverses drug resistance in human small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive evaluation of the therapeutic potential of silibinin: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Assessment of the Effects of Silybin on CYP2B6-mediated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System [frontiersin.org]
- 7. Correlation between the major components of Phyllanthus amarus and Phyllanthus urinaria and their inhibitory effects on phagocytic activity of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory Effects of Standardized Extracts of Phyllanthus amarus and Phyllanthus urinaria and Their Marker Compounds on Phagocytic Activity of Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Targets and Off-Target Effects of Oriens' Drug Candidates
Disclaimer: The following technical guide is based on publicly available information regarding the stated molecular targets of Orien Pharmaceuticals' drug candidates, DHP-101 and DHP-102. As specific quantitative data and detailed experimental results for DHP-101 and DHP-102 are not publicly available, this document utilizes representative data and protocols from the broader scientific literature to illustrate the on-target and potential off-target pharmacology of modulating these pathways.
Introduction
Orien Pharmaceuticals is developing a portfolio of novel molecules aimed at treating neurodegenerative and autoimmune diseases. Their lead candidates, DHP-101 and DHP-102, are designed to engage multiple biological targets simultaneously to achieve a unique mechanism of action.[1] This guide provides a detailed technical overview of the known primary targets for these candidates, the associated signaling pathways, experimental methodologies for target validation, and a discussion of potential off-target effects.
DHP-101: Key Targets and Pathways
DHP-101 is being developed for diseases such as multiple sclerosis and systemic sclerosis. Its therapeutic potential is attributed to its activity on three primary biological targets: Cannabinoid Receptor Type 2 (CB2), Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and Hypoxia-Inducible Factor-1 (HIF-1).[1]
Cannabinoid Receptor Type 2 (CB2)
The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells. Its activation is associated with immunomodulatory and anti-inflammatory effects, making it an attractive target for autoimmune disorders without the psychoactive effects associated with the CB1 receptor.
Signaling Pathway:
Upon agonist binding, the CB2 receptor primarily couples to Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway.[2] CB2 activation can also lead to the recruitment of β-arrestin, which mediates receptor internalization and G protein-independent signaling.[2]
Quantitative Data for Representative CB2 Modulators:
The following table presents binding affinity (Ki) and functional potency (EC50) data for well-characterized CB2 ligands.
| Compound | Type | Ki (nM) - Human CB2 | EC50 (nM) - cAMP Assay | Selectivity (Ki CB1/CB2) |
| CP 55,940 | Agonist | 0.68 | 0.53 | ~23 |
| JWH133 | Agonist | 3.4 | 4.2 | >200 |
| HU308 | Agonist | 22.7 | 24.5 | >1000 |
| SR144528 | Antagonist | 0.59 | - | ~700 |
Note: Data is compiled from representative studies and may vary based on assay conditions.
Experimental Protocols:
Protocol 1: CB2 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB2 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human CB2 receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.
-
-
Assay Procedure:
-
In a 96-well plate, add binding buffer, a constant concentration of a suitable radioligand (e.g., [3H]CP 55,940 at its Kd concentration), and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of a non-labeled CB2 ligand.
-
Add cell membranes (5-10 µg of protein per well) to initiate the binding reaction.
-
Incubate for 90 minutes at 30°C.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay (Agonist Mode)
This assay measures the ability of a compound to activate CB2 and inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.
-
Cell Culture:
-
Seed CHO cells stably expressing the human CB2 receptor into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add varying concentrations of the test compound.
-
Add forskolin (B1673556) (an adenylyl cyclase activator) to all wells to stimulate basal cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 value.
-
Off-Target Effects:
While the goal is to develop CB2-selective agonists, small molecules can interact with other targets. Off-target profiling of synthetic cannabinoid agonists has revealed potential interactions, typically in an antagonist mode, with other GPCRs such as chemokine, oxytocin, and histamine (B1213489) receptors, particularly at higher concentrations (≥1 µM).[3][4]
| Off-Target Class | Potential Interaction | Implication |
| CB1 Receptor | Agonism | Psychoactive side effects |
| Other GPCRs | Antagonism | Unintended modulation of other signaling pathways |
| Ion Channels | Modulation | Effects on cellular excitability |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARγ is a ligand-activated nuclear receptor that plays a critical role in regulating lipid metabolism, adipogenesis, and inflammation.[5] Its partial activation is sought for immunomodulatory and neuroprotective activities, avoiding the negative effects associated with full activation.[1]
Signaling Pathway:
As a nuclear receptor, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, releases co-repressors, and recruits co-activators. The PPARγ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[6]
Quantitative Data for Representative PPARγ Modulators:
| Compound | Type | EC50 (nM) - Transactivation Assay | Selectivity |
| Rosiglitazone | Full Agonist | ~30-100 | Selective for PPARγ over α, δ |
| Pioglitazone | Full Agonist | ~100-500 | Selective for PPARγ over α, δ |
| Telmisartan | Partial Agonist | ~1000-5000 | Also an Angiotensin II receptor blocker |
| GW0072 | Partial Agonist | ~250 | Selective for PPARγ |
Note: EC50 values are highly dependent on the cell line and reporter construct used.
Experimental Protocols:
Protocol 3: PPARγ Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate PPARγ-mediated gene transcription.
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate.
-
Co-transfect the cells with three plasmids:
-
An expression vector for human PPARγ.
-
A reporter plasmid containing multiple PPRE sequences upstream of a luciferase gene (e.g., PPRE-Luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
-
Allow cells to express the plasmids for 24 hours.
-
-
Assay Procedure:
-
Replace the medium with fresh medium containing varying concentrations of the test compound or a known agonist (e.g., rosiglitazone) as a positive control.
-
Incubate for 18-24 hours to allow for transcription and translation of the luciferase reporter.
-
Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
Off-Target Effects:
The primary concern with PPARγ agonists is the side-effect profile associated with full activation.[7] Partial agonists aim to mitigate this. However, off-target interactions are still possible. Some PPARγ modulators have been shown to interact with other nuclear receptors or metabolic enzymes. Selectivity profiling against PPARα and PPARδ is crucial, as activation of these subtypes can lead to different physiological effects.[8]
Hypoxia-Inducible Factor-1 (HIF-1)
HIF-1 is a transcription factor that functions as a master regulator of the cellular response to hypoxia.[9] In normoxic conditions, the HIF-1α subunit is continuously synthesized and degraded. Under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of genes involved in angiogenesis, metabolism, and cell survival.[10] The "hypoxia mimetic activity" of DHP-101 suggests it promotes HIF-1α stabilization or activity.
Signaling Pathway:
The key regulators of HIF-1α stability are prolyl hydroxylase domain (PHD) enzymes. In the presence of oxygen, PHDs hydroxylate HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. By inhibiting PHDs, compounds can mimic hypoxia and stabilize HIF-1α.
Quantitative Data for Representative PHD/HIF Inhibitors:
| Compound | Target | IC50 (nM) | Assay Type |
| Daprodustat | PHD1/2/3 | 41 / 24 / 28 | Enzymatic |
| Roxadustat | PHD1/2/3 | 800 / 120 / 300 | Enzymatic |
| Acriflavine | HIF-1 Dimerization | ~1,000 | HRE-Reporter |
| Digoxin | HIF-1α Translation | ~50-100 | HRE-Reporter |
Note: IC50 values are representative and vary based on assay conditions.
Experimental Protocols:
Protocol 4: HIF-1α Stabilization by Western Blot
This assay directly measures the accumulation of HIF-1α protein in response to a test compound.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa, Hep3B) in a 6-well plate to ~80% confluency.
-
Treat cells with varying concentrations of the test compound under normoxic conditions for 4-6 hours. Include a positive control (e.g., CoCl2 or DMOG) and a vehicle control (DMSO).
-
-
Lysate Preparation and Western Blot:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate. Re-probe the membrane for a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for HIF-1α and the loading control.
-
Normalize the HIF-1α signal to the loading control to determine the relative increase in protein stabilization.
-
Off-Target Effects:
Inhibitors of PHD enzymes may have off-targets due to the requirement of 2-oxoglutarate and iron by other dioxygenases in the cell.[11] Broadly inhibiting these enzymes could lead to unintended consequences. Compounds that inhibit HIF-1α translation or dimerization may also have off-target effects on other cellular processes.[12]
DHP-102: Key Targets and Pathways
DHP-102 is under development for neurodegenerative conditions like Parkinson's and Huntington's disease. Its proposed mechanism involves the modulation of PPARγ, Extracellular signal-regulated kinases (ERK), and Chicken ovalbumin upstream promoter transcription factor-interacting protein (Ctip2).[1] The role of PPARγ has been discussed above.
Extracellular Signal-Regulated Kinases (ERK)
The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[13] It is activated by growth factors and mitogens. The role of modulating ERK in the context of DHP-102 is likely nuanced, possibly involving the fine-tuning of neuronal survival or differentiation pathways rather than simple inhibition.
Signaling Pathway:
The canonical ERK pathway begins with the activation of a receptor tyrosine kinase (RTK), leading to the activation of the small GTPase Ras. Ras then activates a kinase cascade: Raf (MAP3K) phosphorylates and activates MEK (MAP2K), which in turn phosphorylates and activates ERK (MAPK). Activated ERK can then phosphorylate numerous cytoplasmic and nuclear substrates, including transcription factors.[14]
Quantitative Data for Representative ERK Inhibitors:
| Compound | Type | IC50 (nM) - ERK1/2 Kinase Assay | Cellular EC50 (nM) - p-RSK Assay |
| Ulixertinib | ATP-competitive | 1.8 (ERK2) | ~20-50 |
| Ravoxertinib | ATP-competitive | 1.1 (ERK2) | ~10-30 |
| GDC-0994 | ATP-competitive | 1.1 (ERK1), 0.3 (ERK2) | ~50 |
Note: Data is compiled from representative studies and may vary based on assay conditions.
Experimental Protocols:
Protocol 5: In-Cell Western/ELISA for ERK Phosphorylation
This assay quantifies the phosphorylation of ERK (p-ERK) at Thr202/Tyr204 in response to stimuli and inhibitors.
-
Cell Culture and Treatment:
-
Seed cells (e.g., A375 melanoma cells with BRAF mutation for an inhibition screen) into a 96-well plate.
-
Starve cells in low-serum medium for 4-24 hours to reduce basal p-ERK levels.
-
Pre-treat cells with varying concentrations of the test compound (DHP-102) for 1-2 hours.
-
Stimulate the pathway with a growth factor (e.g., EGF or FGF) for 5-10 minutes.
-
-
Assay Procedure:
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash and incubate with a fluorophore-conjugated secondary antibody.
-
For normalization, co-stain with an antibody against total ERK or a total protein stain.
-
-
Data Analysis:
-
Read the fluorescence intensity for both p-ERK and the normalization control on a plate reader or imaging system.
-
Calculate the ratio of p-ERK to total ERK (or total protein).
-
Plot the normalized p-ERK signal against the log concentration of the test compound to determine the IC50 or EC50.
-
Off-Target Effects:
ATP-competitive kinase inhibitors are known for potential off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[15] Comprehensive kinase panel screening is essential to determine the selectivity profile of any ERK modulator.[16] Off-target inhibition of other kinases can lead to unexpected cellular effects and toxicities.
| Off-Target Kinase | Potential Consequence |
| Other MAPKs (p38, JNK) | Modulation of stress and inflammatory responses |
| CDKs | Effects on cell cycle progression |
| Receptor Tyrosine Kinases | Unintended activation or inhibition of upstream signaling |
Chicken Ovalbumin Upstream Promoter Transcription Factor-Interacting Protein 2 (Ctip2)
Ctip2 (also known as BCL11B) is a zinc-finger transcription factor crucial for the development of the nervous and immune systems.[17] In the brain, it plays a key role in neuronal fate specification and axonal projection.[18] Modulating a transcription factor with a small molecule is challenging, suggesting DHP-102 may act on an upstream regulator of Ctip2 or on its protein-protein interactions.
Signaling Pathway (Transcriptional Regulation):
Ctip2 is a downstream effector in a genetic pathway regulated by Fezf2, another transcription factor. Fezf2 is required for the expression of Ctip2 in certain neuronal populations. Ctip2 itself acts as a transcriptional repressor by recruiting epigenetic modifiers and co-repressor complexes to target gene promoters, thereby influencing neuronal differentiation and axon guidance.
Quantitative Data:
Direct modulation of Ctip2 by small molecules is not well-characterized in the public domain. Assays typically measure downstream effects, such as changes in target gene expression, rather than providing direct binding or potency values like IC50 or EC50.
Experimental Protocols:
Protocol 6: Ctip2 Target Gene Expression Assay (qPCR)
This assay indirectly measures the functional activity of Ctip2 by quantifying the mRNA levels of its known downstream target genes.
-
Cell Culture and Treatment:
-
Culture a relevant neuronal cell line or primary neurons in a 6-well plate.
-
Treat cells with varying concentrations of the test compound (DHP-102) for a suitable duration (e.g., 24-48 hours) to allow for transcriptional changes.
-
-
RNA Extraction and qPCR:
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for known Ctip2 target genes (e.g., Satb2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative change in target gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Plot the fold-change in gene expression against the log concentration of the test compound.
-
Off-Target Effects:
Given that the mechanism of Ctip2 modulation by a small molecule is likely indirect, the potential for off-target effects is high. The compound could be acting on any number of upstream kinases, phosphatases, or other regulatory proteins that influence Ctip2 expression or activity. A broad-panel screen (e.g., kinase panel, GPCR panel) would be essential to de-risk any compound believed to modulate Ctip2 function.
Conclusion
The multi-targeted approach of Orien Pharmaceuticals' DHP-101 and DHP-102 represents a complex and potentially powerful strategy for treating multifaceted diseases. Understanding the individual roles of each target—CB2, PPARγ, HIF-1, ERK, and Ctip2—is crucial for elucidating the overall mechanism of action. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of compounds targeting these pathways. A thorough assessment of both on-target potency and off-target selectivity is critical for the successful development of safe and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. accegen.com [accegen.com]
- 3. Selective Modulators of PPAR-gamma Activity: Molecular Aspects Related to Obesity and Side-Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CTIP1 and CTIP2 are differentially expressed during mouse embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Selective Cannabinoid CB2 Receptor Agonists by High-Throughput Screening [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of luciferase reporter-based cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Orion publishes Interim Report for January–March 2025 and holds a webcast on 23 April 2025 [orionpharma.com]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesciences.tecan.com [lifesciences.tecan.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. shrn25.cw3.events [shrn25.cw3.events]
- 17. Luciferase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Luciferase Reporter Assay - Creative BioMart [creativebiomart.net]
Review of Oriens literature
- 1. mdpi.com [mdpi.com]
- 2. oriensworld.in [oriensworld.in]
- 3. m.youtube.com [m.youtube.com]
- 4. zh.mindat.org [zh.mindat.org]
- 5. The Lesser Key of Solomon - Wikipedia [en.wikipedia.org]
- 6. origene.com [origene.com]
- 7. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis - ESR Research [esr-research.com]
- 10. Transforming drug development with statistical methodologies | pharmaphorum [pharmaphorum.com]
- 11. Integrating real‐world data to accelerate and guide drug development: A clinical pharmacology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Methodological & Application
The Oriens Synthesis Protocol: A Detailed Guide for Laboratory Application
Introduction
The successful synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. The "Oriens" synthesis protocol represents a significant advancement in this field, offering a streamlined and efficient pathway to a novel class of compounds with therapeutic potential. This document provides detailed application notes and protocols for the laboratory synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Core Principles of the this compound Synthesis
The synthesis of the this compound core structure is achieved through a convergent approach, which involves the preparation of key fragments that are later combined to form the final product. This strategy enhances overall efficiency and allows for the modular synthesis of analogs. The key stages of the synthesis are:
-
Fragment A Synthesis: Preparation of the heterocyclic core.
-
Fragment B Synthesis: Elaboration of the functionalized side chain.
-
Fragment Coupling and Cyclization: Union of the fragments and formation of the macrocyclic structure.
-
Final Deprotection and Purification: Removal of protecting groups and isolation of the target molecule.
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the key transformations in the this compound synthesis.
Protocol 1: Synthesis of Fragment A
| Step | Procedure | Reagents & Conditions | Expected Yield (%) | Notes |
| 1 | Starting Material Preparation | Commercially available starting material, Solvent (e.g., Dichloromethane) | - | Ensure starting material is pure and dry. |
| 2 | Cyclization Reaction | Catalyst (e.g., Palladium acetate), Ligand (e.g., Triphenylphosphine), Base (e.g., Potassium carbonate), 80 °C, 12 h | 85-90 | Monitor reaction progress by TLC or LC-MS. |
| 3 | Purification | Column chromatography (Silica gel, Hexane:Ethyl acetate (B1210297) gradient) | - | The product is a white solid. |
Protocol 2: Synthesis of Fragment B
| Step | Procedure | Reagents & Conditions | Expected Yield (%) | Notes |
| 1 | Grignard Reaction | Magnesium turnings, Starting halide, Anhydrous THF, 0 °C to rt, 2 h | 75-80 | Perform under an inert atmosphere (Argon or Nitrogen). |
| 2 | Acylation | Acyl chloride, Triethylamine, Dichloromethane, 0 °C, 1 h | 90-95 | The reaction is typically fast. |
| 3 | Purification | Column chromatography (Silica gel, Hexane:Ethyl acetate gradient) | - | The product is a colorless oil. |
Protocol 3: Fragment Coupling and Final Product Formation
| Step | Procedure | Reagents & Conditions | Expected Yield (%) | Notes |
| 1 | Suzuki Coupling | Fragment A, Fragment B, Palladium catalyst, Base (e.g., Cesium carbonate), Toluene/Water, 100 °C, 6 h | 70-75 | Degas solvents to prevent catalyst deactivation. |
| 2 | Deprotection | Acid (e.g., Trifluoroacetic acid), Dichloromethane, rt, 2 h | 95-98 | Monitor deprotection by TLC or LC-MS. |
| 3 | Final Purification | Preparative HPLC | >99 (purity) | Lyophilize the pure fractions to obtain the final product as a white powder. |
Visualizing the Synthesis and Related Pathways
Diagram 1: Overall Synthetic Strategy
Application Notes and Protocols for Compound Administration in Animal Model Studies
Disclaimer
Initial searches for a specific therapeutic agent named "Oriens" did not yield information on a known compound used in animal model studies. The term "stratum this compound" refers to a layer within the hippocampus of the brain and is a subject of neurological research.[1] The following application notes and protocols are therefore provided as a general framework for researchers and drug development professionals to establish appropriate dosages for a novel investigational compound, hereafter referred to as "Compound X," in preclinical animal models.
I. Introduction to Preclinical Dosage Determination
The selection of an appropriate dose is a critical step in the design of animal model studies for any new therapeutic agent. The primary goal is to identify a dose range that is both safe and effective. This process typically involves a series of studies to determine the compound's pharmacokinetic (PK) profile, its pharmacodynamic (PD) effects, and its potential toxicity. The "no-observed-adverse-effect level" (NOAEL) is a key parameter determined from these studies, which helps in calculating the starting dose for clinical trials.[2]
II. Key Considerations for Dosage Selection
Several factors must be considered when determining the dosage of a novel compound for animal studies:
-
Animal Species and Strain: Different species and even different strains within a species can metabolize compounds differently, leading to variations in effective and toxic doses.
-
Route of Administration: The method of administration significantly impacts the bioavailability and distribution of the compound. Common routes include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[3][4][5]
-
Formulation: The vehicle used to dissolve or suspend the compound can affect its absorption and stability.
-
Dosing Frequency and Duration: Acute, sub-chronic, and chronic dosing schedules will have different impacts on the animal and the study outcomes.
-
Study Endpoint: The dose required to elicit a therapeutic effect may differ from the dose that causes toxicity.
III. Quantitative Data Summary
The following tables provide a structured overview of critical data points in preclinical dosage studies for a hypothetical "Compound X."
Table 1: Acute Toxicity Profile of Compound X in Rodents
| Parameter | Mouse | Rat |
| LD50 (Lethal Dose, 50%) | 32 mg/kg (IV)[6] | 50 mg/kg (Oral)[7][8] |
| MTD (Maximum Tolerated Dose) | 20 mg/kg (IV) | 30 mg/kg (Oral) |
| NOAEL (No-Observed-Adverse-Effect Level) | 10 mg/kg (IV) | 15 mg/kg (Oral) |
Table 2: Recommended Administration Volumes for Different Routes
| Route of Administration | Mouse | Rat |
| Oral (PO) | 5-10 mL/kg | 5-10 mL/kg |
| Intraperitoneal (IP) | 10-20 mL/kg | 5-10 mL/kg |
| Intravenous (IV) | 5 mL/kg | 5 mL/kg |
| Subcutaneous (SC) | 10-20 mL/kg | 5-10 mL/kg |
| Intramuscular (IM) | 0.05 mL/site | 0.1 mL/site |
Data presented are hypothetical for "Compound X" and should be determined experimentally for any new compound. Values for administration volumes are based on common laboratory practices.
IV. Experimental Protocols
Protocol 1: Determination of Acute Toxicity (LD50)
This protocol outlines a method for determining the median lethal dose (LD50) of Compound X.
Materials:
-
Compound X
-
Appropriate vehicle (e.g., sterile saline, DMSO)
-
Syringes and needles of appropriate gauge
-
Animal balance
-
Rodent restrainers
-
40 healthy, young adult mice (20 male, 20 female)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of Compound X in the chosen vehicle. Prepare serial dilutions to create a range of doses.
-
Animal Grouping: Divide the animals into five groups of eight (4 male, 4 female) for four dose levels and one control group.
-
Dose Administration: Administer a single dose of Compound X to each animal according to its group assignment. The control group receives the vehicle only. A common route for initial toxicity testing is intravenous or intraperitoneal injection.[5][6]
-
Observation: Observe the animals continuously for the first few hours post-administration and then at regular intervals for 14 days.[6] Record signs of toxicity, such as changes in behavior, appearance, and body weight.
-
Mortality: Record the number of mortalities in each group within the 14-day observation period.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
-
Histopathology: At the end of the study, euthanize all surviving animals and perform a gross necropsy. Collect major organs for histopathological examination to identify any treatment-related changes.[6]
Protocol 2: Administration of Compound X via Oral Gavage
This protocol describes the standard procedure for oral administration in mice and rats.
Materials:
-
Compound X formulation
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal balance
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse or rat to prevent movement.[3][4]
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length. Gently insert the needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach.[5]
-
Compound Administration: Slowly administer the prepared dose of Compound X.[5]
-
Needle Removal: Carefully withdraw the gavage needle.
-
Post-Administration Monitoring: Briefly monitor the animal to ensure there are no signs of distress or regurgitation.
V. Visualizations
Experimental Workflow for a Dose-Finding Study
Caption: A typical experimental workflow for a dose-finding study in an animal model.
Hypothetical Signaling Pathway for Compound X
Caption: A diagram of the mTOR signaling pathway, a common target in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preclinical Administration of Isoorientin: Application Notes and Protocols
Note: Initial searches for a therapeutic agent named "Oriens" did not yield specific results. Based on the prominence of "Isoorientin" in related preclinical trial search results, this document provides detailed application notes and protocols for Isoorientin, assuming "this compound" was a typographical error.
Introduction
Isoorientin, a C-glycosylflavone found in various medicinal plants, has demonstrated significant therapeutic potential in a range of preclinical studies. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and tissue regenerative properties, have made it a compound of interest for drug development. These application notes provide a comprehensive overview of the preclinical administration of Isoorientin, summarizing key quantitative data and detailing experimental protocols to guide researchers in their in vivo investigations.
Data Presentation: Efficacy of Isoorientin in Preclinical Models
The following tables summarize the quantitative outcomes from various preclinical studies investigating the efficacy of Isoorientin in different disease models.
Table 1: Efficacy of Isoorientin in a Murine Excisional Wound Healing Model [1]
| Animal Model | Treatment | Dosage/Route | Key Findings | Quantitative Results |
| Swiss Mice | 2.5% Isoorientin topical cream | Topical, once daily for 14 days | Accelerated wound closure | Day 3: Significant reduction in wound area vs. vehicle (p<0.01) and control (p<0.05).[1] |
| Reduced inflammation | Day 3: Decreased myeloperoxidase (MPO) activity and IL-1β concentration.[1] | |||
| Improved tissue repair | Day 14: Reduced epidermal thickness (p<0.001) and increased collagen deposition (p<0.001).[1] |
Table 2: Efficacy of Isoorientin in a Murine Model of Ovalbumin (OVA)-Induced Asthma [1]
| Animal Model | Treatment | Dosage/Route | Key Findings | Quantitative Results |
| C57BL/6 Mice | Isoorientin | 25 mg/kg (Low dose) & 50 mg/kg (High dose) | Reduced airway inflammation | Significantly lower levels of inflammatory cells in bronchoalveolar lavage fluid. |
| Intraperitoneal (i.p.) | Attenuated airway hyperresponsiveness | Significant decrease in airway resistance in response to methacholine (B1211447) challenge. | ||
| Decreased mucus production | Reduced number of goblet cells and mucus hypersecretion in the airways. |
Table 3: Efficacy of Isoorientin in a Rat Model of Ovariectomy (OVX)-Induced Osteoporosis [1]
| Animal Model | Treatment | Dosage/Route | Key Findings | Quantitative Results |
| Ovariectomized (OVX) Rats | Isoorientin | 50 mg/kg & 100 mg/kg | Improved bone mineral density (BMD) | High-dose Isoorientin group showed significantly increased BMD compared to the OVX model group.[1] |
| Daily by oral gavage for 12 weeks | Enhanced bone microarchitecture | High-dose Isoorientin group showed increased trabecular bone number and thickness.[1] | ||
| Reduced oxidative stress | Diminished malondialdehyde (MDA) by 60%, increased superoxide (B77818) dismutase (SOD) by 49.2%, and glutathione (B108866) peroxidase (GSH-Px) by 159%.[1] |
Experimental Protocols
Excisional Wound Healing Model
Objective: To evaluate the efficacy of topical Isoorientin in promoting wound healing.
Animal Model: Male Swiss mice.
Procedure:
-
Anesthetize the mice.
-
Shave the dorsal thoracic region and sterilize the area.
-
Create a full-thickness excisional wound of 6 mm diameter using a sterile biopsy punch.[1]
-
Randomly divide the animals into three groups: Control (no treatment), Vehicle (e.g., cream base), and Isoorientin (e.g., 2.5% in cream base).[1]
-
Apply the respective treatments topically to the wound area once daily for 14 days.[1]
-
Measure the wound area on days 0, 3, 7, and 14 using a calibrated digital caliper or imaging software.
-
On day 3, a subset of animals can be euthanized to collect wound tissue for analysis of inflammatory markers such as MPO activity and cytokine levels (e.g., IL-1β, TNF-α, IL-6) by ELISA.[1]
-
On day 14, remaining animals are euthanized, and wound tissue is collected for histological analysis of re-epithelialization, collagen deposition, and neovascularization.
Ovalbumin (OVA)-Induced Asthma Model
Objective: To assess the anti-inflammatory and anti-asthmatic effects of Isoorientin.
Animal Model: C57BL/6 mice.
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide.
-
Challenge: From day 21 to 27, challenge the mice with an aerosolized solution of OVA for 30 minutes daily.
-
Treatment: Administer Isoorientin (e.g., 25 and 50 mg/kg, i.p.) or vehicle control one hour before each OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, perform a BAL to collect fluid for total and differential inflammatory cell counts.
-
Histology: Collect lung tissue for histological examination of airway inflammation and mucus production (e.g., using Hematoxylin and Eosin and Periodic acid-Schiff staining).
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
Ovariectomy (OVX)-Induced Osteoporosis Model
Objective: To investigate the protective effects of Isoorientin against bone loss.
Animal Model: Female Sprague-Dawley rats.
Procedure:
-
Perform bilateral ovariectomy (OVX) or a sham operation on the rats.
-
Allow a post-operative recovery period of one week.
-
Divide the OVX rats into groups: OVX + Vehicle, OVX + Isoorientin (e.g., 50 mg/kg and 100 mg/kg, daily by oral gavage), and OVX + positive control (e.g., 17-β-estradiol).[1]
-
Treat the animals for 12 weeks.[1]
-
At the end of the treatment period, euthanize the rats and collect femurs and lumbar vertebrae.[1]
-
Bone Mineral Density (BMD) Analysis: Measure the BMD of the collected bones using dual-energy X-ray absorptiometry (DXA).[1]
-
Micro-computed Tomography (µCT) Analysis: Analyze the bone microarchitecture of the femur and vertebrae to determine parameters such as trabecular bone number, thickness, and separation.[1]
-
Biomechanical Testing: Perform three-point bending tests on the femurs to assess bone strength.
-
Biochemical Analysis: Measure serum levels of bone turnover markers (e.g., alkaline phosphatase, osteocalcin) and oxidative stress markers.
Visualizations
Caption: Putative anti-inflammatory signaling pathway of Isoorientin.
Caption: General experimental workflow for preclinical efficacy studies.
References
Application Note & Protocol: A Representative High-Throughput Screening Assay
Disclaimer: Please note that extensive research did not yield information on a specific high-throughput screening (HTS) technology or platform named "Oriens." The following application note and protocol have been generated for a representative, hypothetical cell-based reporter assay to demonstrate the requested content type and format. The principles, protocols, and data presented are based on established methodologies in the field of high-throughput screening.
This compound™ Cell-Based Reporter Assay for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The this compound™ Cell-Based Reporter Assay is a hypothetical, robust system designed for the high-throughput screening of compound libraries to identify modulators of a specific signaling pathway. This system utilizes a genetically engineered cell line that expresses a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to the signaling pathway of interest. Activation or inhibition of the pathway by test compounds results in a measurable change in the reporter signal, enabling the rapid identification of potential therapeutic candidates.[1][2][3] High-throughput screening allows for the testing of millions of chemical, genetic, or pharmacological compounds in a short period.[4]
This application note provides a detailed protocol for utilizing the this compound™ assay system, along with representative data and visualizations to guide researchers in its implementation and analysis. The assay is designed for miniaturized formats (e.g., 384- or 1536-well plates) and is compatible with automated liquid handling systems for large-scale screening campaigns.[5]
Data Presentation
The following table summarizes hypothetical quantitative data from a validation study of the this compound™ Cell-Based Reporter Assay. The assay was performed in a 384-well format to screen a library of 10,000 small molecules for inhibitors of the hypothetical "SignalPro" pathway.
| Parameter | Value | Description |
| Assay Format | 384-well plate | Miniaturized format for high-throughput screening.[2] |
| Cell Line | HEK293-SignalPro Reporter | Stable cell line with a luciferase reporter gene.[6] |
| Screening Concentration | 10 µM | Final concentration of test compounds in the assay. |
| Positive Control | Known Inhibitor (1 µM) | A compound with known inhibitory activity against the SignalPro pathway. |
| Negative Control | DMSO (0.1%) | Vehicle control, representing baseline pathway activity. |
| Signal-to-Background (S/B) Ratio | 15 | Ratio of the mean signal of the negative control to the mean signal of the positive control. |
| Z'-Factor | 0.75 | A measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.[5] |
| Hit Rate | 0.5% | Percentage of compounds identified as active inhibitors. |
| Confirmation Rate | 80% | Percentage of primary hits that were confirmed upon re-testing. |
Experimental Protocols
This section provides a detailed methodology for performing the this compound™ Cell-Based Reporter Assay.
1. Cell Preparation and Seeding
-
1.1. Culture the HEK293-SignalPro Reporter cell line in appropriate growth medium supplemented with serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
1.2. On the day of the assay, harvest the cells using a gentle dissociation reagent (e.g., TrypLE™).
-
1.3. Resuspend the cells in an assay medium (e.g., serum-free medium) and perform a cell count to determine cell viability and concentration.
-
1.4. Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well in 20 µL).
-
1.5. Dispense 20 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate using an automated liquid handler.
-
1.6. Incubate the plate for 4-6 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Preparation and Transfer
-
2.1. Prepare a master plate of test compounds diluted to an intermediate concentration in DMSO.
-
2.2. Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20 nL) of each compound from the master plate to the corresponding wells of the assay plate containing the cells.
-
2.3. Also, transfer the positive and negative controls to their designated wells on each plate.
3. Incubation and Signal Development
-
3.1. Incubate the assay plates for the optimized duration (e.g., 18 hours) at 37°C and 5% CO2 to allow for compound-cell interaction and modulation of the signaling pathway.
-
3.2. After incubation, equilibrate the plates to room temperature for 15 minutes.
-
3.3. Add 20 µL of a luciferase detection reagent (e.g., Bright-Glo™) to each well using an automated liquid handler.
-
3.4. Incubate the plates at room temperature for 5 minutes to allow for cell lysis and signal stabilization.
4. Data Acquisition and Analysis
-
4.1. Read the luminescence signal from each well using a plate reader.
-
4.2. Normalize the data to the plate controls. The activity of each compound can be expressed as a percentage of inhibition relative to the positive and negative controls.
-
4.3. Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).[7]
-
4.4. Confirmed hits should be further evaluated in secondary and orthogonal assays to validate their activity and determine their mechanism of action.[7][8]
Mandatory Visualizations
References
- 1. Origin and evolution of high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotechnologia-journal.org [biotechnologia-journal.org]
- 3. opentrons.com [opentrons.com]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking High-Throughput Screening Strategies - Evotec [evotec.com]
Oriens NIR: A High-Performance Fluorescent Probe for Live-Cell Imaging
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oriens Near-Infrared (NIR) is a novel fluorescent probe designed for high-sensitivity and high-resolution imaging of live cells. Its exceptional brightness, photostability, and uniform cytoplasmic labeling make it an ideal tool for a wide range of applications in biological research and drug discovery, including high-content analysis (HCA), long-term cell tracking, and super-resolution microscopy.[1] This document provides detailed application notes and protocols for the effective use of the this compound NIR probe.
Probe Characteristics
The this compound NIR probe is engineered with a unique chemical structure that facilitates strong interaction with biological materials, leading to its superior performance in cellular imaging.[1] Key features include high fluorescence intensity, homogenous labeling of cells, and remarkable photostability, which enables long-term observation even under high-power laser illumination.[1] The probe operates in the near-infrared spectrum, which allows for deeper tissue penetration and reduced autofluorescence from biological samples, thereby improving the signal-to-noise ratio.[1][2]
Quantitative Data
The photophysical and performance characteristics of the this compound NIR probe are summarized in the table below. This data is provided to facilitate experimental design and comparison with other fluorescent probes.
| Property | Value |
| Excitation Maximum (λex) | 650 nm |
| Emission Maximum (λem) | 670 nm |
| Molar Extinction Coefficient | >200,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | >0.3 |
| Photostability | High |
| Cellular Localization | Cytoplasm |
| Cell Permeability | Yes |
| Recommended Working Concentration | 1-10 µM |
| Incubation Time | 15-30 minutes |
Signaling Pathway Visualization
Fluorescent probes are instrumental in elucidating complex cellular signaling pathways. For instance, they can be used to monitor changes in intracellular calcium concentration, which is a critical second messenger in many signaling cascades. The following diagram illustrates a generic calcium signaling pathway that can be investigated using a calcium-sensitive version of a fluorescent probe.
Caption: A simplified diagram of a typical calcium signaling cascade.
Experimental Workflow
The following diagram outlines the general workflow for staining live cells with the this compound NIR probe and subsequent imaging using fluorescence microscopy.
References
Application Notes and Protocols for CRISPR-Cas9 Gene Editing
An Overview of the CRISPR-Cas9 System: Mechanisms, Applications, and Protocols
The field of genetic engineering has been revolutionized by the advent of the CRISPR-Cas9 system, a powerful and versatile tool for genome editing.[1][2] Derived from a bacterial adaptive immune system, CRISPR-Cas9 allows for precise, targeted modifications of DNA sequences in a variety of organisms and cell types.[3][4] This technology has broad applications in basic research, drug discovery and development, and holds therapeutic promise for a range of genetic disorders.[1][5][6]
The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease, which acts as a pair of "molecular scissors" to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific genomic location.[3][7][8] The gRNA is designed to be complementary to the target DNA sequence, ensuring the precision of the edit.[3] Once the Cas9 protein creates a double-strand break (DSB) in the DNA, the cell's natural repair mechanisms are activated to mend the break.[8] Scientists can leverage these repair pathways to introduce desired genetic changes.[3]
This document provides an overview of the CRISPR-Cas9 technology, including its mechanism of action, applications in research and drug development, and detailed protocols for its implementation.
Mechanism of Action: DNA Targeting and Repair
The CRISPR-Cas9 gene editing process can be broken down into three main stages: recognition, cleavage, and repair.[8]
-
Recognition: The process begins with the formation of a ribonucleoprotein (RNP) complex between the Cas9 protein and the gRNA.[9] The gRNA guides the Cas9 protein to the target DNA sequence. The Cas9 protein then scans the genome for a specific short DNA sequence known as a protospacer adjacent motif (PAM).[7][10] When the Cas9-gRNA complex finds a PAM sequence adjacent to the target sequence, it binds to the DNA.[8]
-
Cleavage: Upon successful binding, the Cas9 nuclease undergoes a conformational change and its two nuclease domains, HNH and RuvC, cleave the two strands of the DNA, creating a double-strand break (DSB).[11]
-
Repair: The cell's DNA repair machinery then repairs the DSB through one of two major pathways:
-
Non-Homologous End Joining (NHEJ): This is the more common repair pathway.[8] It is an error-prone process that often results in small insertions or deletions (indels) at the cut site.[8][11] These indels can disrupt the reading frame of a gene, leading to a functional knockout.[11]
-
Homology-Directed Repair (HDR): This pathway is less frequent but more precise.[8] If a donor DNA template with sequences homologous to the region surrounding the DSB is provided, the cell can use it to precisely repair the break.[2] This allows for the introduction of specific mutations, insertions, or even entire genes.[12]
-
Below is a diagram illustrating the DNA repair pathways following a Cas9-induced double-strand break.
Applications in Research and Drug Development
The precision and versatility of CRISPR-Cas9 have made it an invaluable tool in various research and development areas:
-
Gene Function Studies: Researchers can easily create knockout models to study the function of specific genes.[9]
-
Disease Modeling: CRISPR-Cas9 can be used to introduce disease-causing mutations in cell lines and animal models, creating more accurate representations of human diseases for study.[2][6]
-
Drug Discovery and Target Validation: The technology accelerates the identification and validation of potential drug targets by allowing for rapid and efficient gene knockout or modification in screening assays.[1][5]
-
Gene Therapy: CRISPR-Cas9 holds immense potential for correcting genetic defects that cause diseases like sickle cell anemia and Duchenne muscular dystrophy.[5]
Quantitative Data on CRISPR-Cas9 Efficiency
The efficiency of CRISPR-Cas9 gene editing can be influenced by several factors, including the delivery method of the CRISPR components, the guide RNA design, and the target cell type. Below are tables summarizing quantitative data on editing efficiency and off-target effects.
Table 1: Comparison of CRISPR-Cas9 Delivery Methods
| Delivery Method | Typical On-Target Editing Efficiency (%) | Potential for Off-Target Effects | Reference |
| Plasmid Transfection | 10-80% | Higher due to prolonged expression of Cas9 | [13] |
| Ribonucleoprotein (RNP) Electroporation | 40-90% | Lower due to transient presence of Cas9 | [13] |
| Viral Transduction (e.g., Lentivirus, AAV) | 20-90% | Can be high, integration risk with some viruses | [13] |
Table 2: Factors Influencing Off-Target Effects
| Factor | Impact on Off-Target Effects | Mitigation Strategies | Reference |
| Guide RNA (gRNA) Design | Mismatches between gRNA and off-target sites can be tolerated, leading to cleavage. | Careful gRNA design using bioinformatics tools to select for unique target sequences. | [13] |
| Cas9 Concentration and Expression Duration | Higher concentrations and longer expression of Cas9 increase the likelihood of off-target cleavage. | Use of RNP delivery for transient expression; titrating the amount of Cas9. | [13][14] |
| Cas9 Variants | Engineered high-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1) have reduced off-target activity. | Utilizing engineered Cas9 proteins. | [13] |
Experimental Protocols
This section provides a general workflow and a detailed protocol for a common CRISPR-Cas9 application: gene knockout in a mammalian cell line.
General Experimental Workflow
A typical CRISPR-Cas9 experiment follows these key steps:
Protocol: Gene Knockout in Mammalian Cells via RNP Electroporation
This protocol outlines the steps for knocking out a target gene in a mammalian cell line using pre-assembled Cas9 ribonucleoproteins (RNPs). This method is often preferred for its high efficiency and reduced off-target effects.[13]
Materials:
-
Target mammalian cell line
-
Culture medium and supplements
-
Purified, high-fidelity Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the gene of interest
-
Non-targeting control sgRNA
-
Electroporation buffer
-
Electroporation system and cuvettes
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
DNA polymerase for PCR
-
Sanger sequencing or Next-Generation Sequencing (NGS) service
Procedure:
-
gRNA Design and Synthesis:
-
Use a gRNA design tool to select a target sequence within an early exon of the gene of interest. The target should be unique to minimize off-target effects.
-
Synthesize or order a high-quality sgRNA corresponding to the chosen target sequence. Also, obtain a non-targeting control sgRNA.
-
-
Cell Culture:
-
Culture the target mammalian cells under standard conditions until they reach the desired confluency for electroporation (typically 70-90%).
-
-
RNP Complex Formation:
-
In a sterile microcentrifuge tube, dilute the sgRNA and Cas9 protein in electroporation buffer to their final desired concentrations.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the Cas9-sgRNA RNP complex.
-
-
Cell Preparation and Electroporation:
-
Harvest the cells and resuspend them in electroporation buffer at the recommended density for your cell type and electroporation system.
-
Add the pre-formed RNP complex to the cell suspension and mix gently.
-
Transfer the cell-RNP mixture to an electroporation cuvette.
-
Electroporate the cells using a pre-optimized program for your specific cell line.
-
-
Post-Electroporation Cell Culture:
-
Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete culture medium.
-
Culture the cells for 48-72 hours to allow for gene editing to occur.
-
-
Genomic DNA Extraction and Analysis:
-
After the incubation period, harvest a portion of the cells and extract genomic DNA using a commercial kit.
-
Amplify the genomic region surrounding the target site by PCR using the designed primers.
-
Analyze the PCR product to confirm the presence of indels. This can be done through:
-
Sanger Sequencing: Sequence the PCR product and analyze the resulting chromatogram for mixed peaks, which indicate the presence of indels.
-
Next-Generation Sequencing (NGS): For a more quantitative analysis of editing efficiency and the types of indels, perform deep sequencing of the PCR amplicon.
-
-
-
Clonal Isolation and Validation (Optional):
-
To generate a clonal cell line with the desired knockout, plate the edited cells at a low density to allow for the growth of individual colonies.
-
Isolate individual clones and expand them.
-
Screen each clone by genomic DNA sequencing to identify those with the desired biallelic knockout.
-
Further validate the knockout at the protein level using methods like Western blotting.
-
Conclusion
The CRISPR-Cas9 system has emerged as a transformative technology for gene editing, offering unprecedented ease, efficiency, and versatility.[1][3] Its wide-ranging applications in basic research and drug development continue to expand, and it holds significant promise for future therapeutic interventions.[1][5] While considerations such as off-target effects need to be carefully addressed, ongoing advancements in the technology, including the development of high-fidelity Cas9 variants and improved delivery methods, are continually enhancing its safety and efficacy.[13] The protocols and information provided here serve as a guide for researchers to effectively harness the power of CRISPR-Cas9 in their work.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 3. What is CRISPR-Cas9? | How does CRISPR-Cas9 work? [yourgenome.org]
- 4. CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.origene.com [cdn.origene.com]
- 10. CRISPR/Cas9 Editing Technology | All about this solution | genOway [genoway.com]
- 11. benchchem.com [benchchem.com]
- 12. sbsbio.com [sbsbio.com]
- 13. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
Application Note: Quantification of Orientin in Human Plasma Using LC-MS/MS
Introduction
Orientin is a natural flavonoid compound found in various medicinal plants and is known for its antioxidant and potential therapeutic properties.[1] Accurate and sensitive quantification of Orientin in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Orientin in human plasma. The method is highly sensitive and specific, making it suitable for high-throughput analysis in a research or clinical setting.
Method Performance
The developed LC-MS/MS method was validated according to established guidelines, demonstrating excellent performance in terms of linearity, precision, accuracy, and sensitivity. A summary of the quantitative data is presented in the tables below.
Table 1: Calibration Curve for Orientin
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.3 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.1 |
| 50 | 0.582 | 99.5 |
| 100 | 1.168 | 100.4 |
| 500 | 5.835 | 99.8 |
| 1000 | 11.692 | 98.2 |
-
Linearity: The method was linear over the concentration range of 1-1000 ng/mL with a coefficient of determination (r²) > 0.99.
Table 2: Precision and Accuracy
| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | 1.03 | 6.8 | 8.2 | 103.0 |
| Low QC | 3 | 2.95 | 5.1 | 6.5 | 98.3 |
| Mid QC | 300 | 305.1 | 4.3 | 5.8 | 101.7 |
| High QC | 800 | 792.8 | 3.9 | 5.1 | 99.1 |
-
LLOQ: The lower limit of quantification (LLOQ) was determined to be 1 ng/mL.
-
Precision: The intra- and inter-day precision were within acceptable limits (RSD < 15%).
-
Accuracy: The accuracy was within ±15% of the nominal concentrations.
Protocol: LC-MS/MS Quantification of Orientin
This protocol provides a detailed methodology for the quantification of Orientin in human plasma.
1. Materials and Reagents
-
Orientin reference standard
-
Internal Standard (IS), e.g., Luteolin
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (K2EDTA)
2. Sample Preparation
Protein precipitation is a common and effective method for extracting small molecules like Orientin from plasma.[2][3]
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Luteolin in 50% MeOH) to all tubes except for the blank.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 3,000 rpm for 5 minutes.
-
Inject 5 µL into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions
The following are typical instrument conditions that can be optimized for specific equipment.
Table 3: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0-0.5 min | 10% B |
| 0.5-2.5 min | 10% to 90% B |
| 2.5-3.0 min | 90% B |
| 3.0-3.1 min | 90% to 10% B |
| 3.1-4.0 min | 10% B |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Orientin | m/z 449.1 → 287.1 |
| Luteolin (IS) | m/z 287.1 → 153.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures and Flow Rates | Optimized for the specific instrument |
4. Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of Orientin and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Orientin stock solution with 50% methanol to create working standards for the calibration curve. Prepare separate working solutions for the quality control samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples (e.g., LLOQ, Low, Mid, High).
5. Data Analysis
-
Integrate the peak areas for Orientin and the IS in each sample, standard, and QC.
-
Calculate the peak area ratio (Orientin peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with 1/x² weighting.
-
Determine the concentration of Orientin in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of Orientin in plasma.
Caption: Simplified signaling pathway of Orientin-mediated antioxidant effects through Nrf2/HO-1 activation.[1]
References
Application Notes and Protocols for In Situ Hybridization (ISH) Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful molecular technique used to detect and visualize specific nucleic acid sequences (DNA or RNA) within the context of morphologically preserved tissue sections or cells.[1][2][3] This technique is invaluable for understanding gene expression patterns, localizing genetic elements, and identifying cell populations with specific molecular signatures. In drug research and development, ISH plays a crucial role in biomarker discovery, target validation, and assessing the efficacy and distribution of nucleic acid-based therapeutics.[1][4][5][6] Recent advancements, including novel probe designs and signal amplification methods, have significantly enhanced the sensitivity and specificity of ISH assays, expanding their application in both research and clinical settings.[1][5][7]
These application notes provide an overview of the principles of ISH, detailed protocols for fluorescence in situ hybridization (FISH), and guidelines for data interpretation and troubleshooting.
Core Principles of In Situ Hybridization
The fundamental principle of ISH lies in the hybridization of a labeled nucleic acid probe to its complementary target sequence within a cell or tissue.[1][8] The probe, which can be a DNA, RNA, or synthetic oligonucleotide, is labeled with a reporter molecule, such as a fluorophore (for FISH) or an enzyme (for chromogenic ISH - CISH), allowing for its detection.[2][9] The overall workflow involves several key stages: sample preparation, pre-treatment, probe hybridization, post-hybridization washes, and signal detection and visualization.[9]
Applications in Research and Drug Development
-
Gene Expression Analysis: Visualize and quantify mRNA expression levels within specific cells and tissues, providing spatial context to transcriptomic data.[1][5]
-
Biomarker Discovery: Identify and validate nucleic acid-based biomarkers for disease diagnosis, prognosis, and patient stratification.[6]
-
Target Validation: Confirm the expression of a drug target in relevant tissues and cell types.
-
Pharmacodynamic and Toxicologic Studies: Assess the in vivo effects of therapeutic agents on target gene expression and off-target effects in preclinical models.
-
Therapeutic Oligonucleotide Localization: Detect the biodistribution and cellular uptake of nucleic acid-based drugs.[1][5]
-
Chromosomal Analysis: Detect chromosomal abnormalities such as translocations, amplifications, and deletions in cancer and genetic disorders.[10]
Experimental Workflow for In Situ Hybridization
The following diagram illustrates the general workflow for in situ hybridization.
Caption: General workflow for in situ hybridization (ISH).
Detailed Protocol: Fluorescence In Situ Hybridization (FISH) for FFPE Tissues
This protocol provides a general guideline for performing FISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times, temperatures, and reagent concentrations may be necessary depending on the tissue type and the specific probe used.
Materials and Reagents:
| Reagent | Typical Concentration/Specification |
| Xylene | Histology grade |
| Ethanol (B145695) | 100%, 95%, 70% |
| 20X SSC | 3M NaCl, 300mM Sodium Citrate, pH 7.0 |
| Proteinase K | 10-20 µg/mL in PK Buffer |
| Hybridization Buffer | Varies; often contains formamide (B127407) and dextran (B179266) sulfate |
| Labeled Probe | Varies by target and manufacturer |
| DAPI Counterstain | 1 µg/mL |
| Antifade Mounting Medium |
Experimental Protocol:
1. Deparaffinization and Rehydration:
- Immerse slides in xylene: 2 changes, 10 minutes each.[11]
- Rehydrate through a graded ethanol series: 100% (2x, 5 min each), 95% (5 min), 70% (5 min).[11]
- Rinse in deionized water.[11]
2. Pre-treatment:
- Incubate slides in a pre-warmed target retrieval solution (e.g., 2X SSC) at 95-100°C for 15 minutes.[11]
- Wash in deionized water for 2 x 2 minutes.[11]
- Digest with Proteinase K (or pepsin) at 37°C for 10-30 minutes in a humidified chamber.[2][11] The optimal time depends on the tissue type and fixation.
- Wash in 2X SSC for 5 minutes.
- Dehydrate through an ethanol series (70%, 95%, 100%) for 1 minute each and air dry.[11]
3. Probe Hybridization:
- Apply the fluorescently labeled probe diluted in hybridization buffer to the tissue section.
- Cover with a coverslip and seal to prevent evaporation.
- Co-denature the probe and target DNA on a heat block at 75-80°C for 5-10 minutes.[11]
- Transfer to a humidified chamber and hybridize overnight at 37°C.[8]
4. Post-Hybridization Washes:
- Carefully remove the coverslip.
- Perform stringent washes to remove unbound and non-specifically bound probes. An example wash series is:
- 2X SSC at 40°C for 5 minutes.[11]
- 0.1X SSC at 40°C for 5-15 minutes.[8]
- 2X SSC at 40°C for 5-15 minutes.[8]
5. Counterstaining and Mounting:
- Counterstain the nuclei with DAPI solution for 10 minutes in the dark.[12]
- Rinse briefly in wash buffer.
- Mount with an antifade mounting medium and a coverslip.[11]
6. Visualization:
- Analyze the slides using a fluorescence microscope with appropriate filter sets for the probe fluorophore and DAPI.
Workflow for Fluorescence In Situ Hybridization (FISH)
The following diagram outlines the key steps in a typical FISH experiment.
Caption: Key steps in a Fluorescence In Situ Hybridization (FISH) protocol.
Data Interpretation and Troubleshooting
Successful ISH requires careful optimization and adherence to protocols. Below is a summary of common issues and potential solutions.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Poor probe quality or labeling.[11] | Verify probe integrity and labeling efficiency. |
| Suboptimal hybridization temperature.[9] | Optimize hybridization temperature based on probe sequence. | |
| Insufficient tissue permeabilization.[11] | Adjust Proteinase K concentration and incubation time. | |
| RNA/DNA degradation in the sample. | Ensure proper tissue fixation and handling to prevent nuclease activity. | |
| High Background | Non-specific probe binding.[11] | Increase stringency of post-hybridization washes (higher temperature, lower salt). |
| Insufficient blocking. | Use appropriate blocking reagents for the tissue type. | |
| Probe concentration is too high. | Titrate the probe to determine the optimal concentration. | |
| Poor Tissue Morphology | Excessive enzymatic digestion.[9] | Reduce Proteinase K concentration or incubation time. |
| Harsh pre-treatment conditions. | Optimize temperature and duration of heat-induced epitope retrieval. | |
| Improper fixation.[13] | Ensure adequate and consistent fixation of the tissue.[13] |
Quantitative Data Considerations
While ISH is primarily a qualitative technique for spatial localization, semi-quantitative and quantitative analysis can be performed with appropriate controls and image analysis software. Key parameters to consider for quantitative analysis include:
| Parameter | Method of Quantification | Considerations |
| Signal Intensity | Image analysis software to measure mean fluorescence intensity per cell or region of interest. | Requires consistent imaging parameters (exposure time, gain) across all samples. |
| Number of Positive Cells | Manual counting or automated cell segmentation and counting. | A clear threshold for positivity must be established based on negative controls. |
| Signal Co-localization | Analysis of overlapping signals from multiple probes in different fluorescent channels. | Requires precise image registration and appropriate statistical analysis. |
In situ hybridization techniques are indispensable tools in modern biological research and drug development. By providing spatial information on gene expression and genetic alterations, ISH complements other molecular biology techniques and offers unique insights into complex biological systems. Careful protocol optimization and troubleshooting are essential for obtaining reliable and reproducible results. The protocols and guidelines provided here serve as a starting point for researchers to develop and implement robust ISH assays in their laboratories.
References
- 1. European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 3. In situ hybridization - Wikipedia [en.wikipedia.org]
- 4. stagebio.com [stagebio.com]
- 5. European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. In Situ Hybridization (ISH): Techniques, Applications & Insights [baseclick.eu]
- 11. abyntek.com [abyntek.com]
- 12. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 13. Steps to Better ISH Staining: Protocol, Troubleshooting & More [leicabiosystems.com]
Application Notes and Protocols for Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to Organoid Culture
Organoids are three-dimensional (3D) cell cultures that are derived from stem cells and can self-organize to recapitulate the architecture and function of native organs.[1][2][3][4][5] These "mini-organs" provide a powerful in vitro model system for studying organ development, modeling diseases, screening for drug efficacy and toxicity, and exploring personalized medicine.[1][2][3][4][6][7] Organoid cultures can be established from either pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), or from adult stem cells (ASCs) residing in various tissues.[3][8][9] The successful generation and maintenance of organoids depend on a 3D extracellular matrix (ECM) scaffold and a complex culture medium supplemented with various growth factors and small molecules that modulate key signaling pathways.[2][6][10]
Quantitative Data Summary: Common Small Molecules in Organoid Culture
While specific quantitative data for a compound named "Oriens" in organoid culture is not available in the current scientific literature, a variety of small molecules are crucial for directing stem cell differentiation and organoid development. The following table summarizes some of the most commonly used small molecules and their roles in modulating key signaling pathways.
| Small Molecule | Target Pathway | Typical Concentration | Function in Organoid Culture |
| CHIR99021 | Wnt/β-catenin (GSK-3β inhibitor) | 1-3 µM | Promotes stem cell self-renewal and proliferation.[11] |
| A83-01 | TGF-β/Activin/Nodal (ALK4/5/7 inhibitor) | 50-500 nM | Inhibits fibroblast growth and promotes epithelial cell proliferation.[11][12] |
| Y-27632 | ROCK inhibitor | 10 µM | Prevents dissociation-induced apoptosis (anoikis) of single cells.[12][13] |
| SB-431542 | TGF-β/Activin/Nodal (ALK4/5/7 inhibitor) | 5-10 µM | Directs differentiation towards definitive endoderm.[11][13] |
| LDN-193189 | BMP (ALK2/3/6 inhibitor) | 100-500 nM | Promotes neural induction and inhibits ectodermal differentiation.[11][13] |
| IWR-1-endo | Wnt/β-catenin (Axin2 stabilizer) | 1-5 µM | Inhibits Wnt signaling to promote differentiation.[13] |
| SU5402 | FGF receptor (FGFR) inhibitor | 5-10 µM | Modulates differentiation of various lineages, including ectoderm and endoderm.[13] |
| Nicotinamide | Sirtuin inhibitor | 1-10 mM | Promotes cell survival and differentiation in various organoid types.[2] |
| Gastrin | Cholecystokinin B receptor agonist | 10-100 nM | Promotes proliferation and differentiation of gastrointestinal epithelial cells.[2] |
Key Signaling Pathways in Organoid Development
The development and self-organization of organoids are orchestrated by a complex interplay of signaling pathways that regulate stem cell fate decisions, including proliferation, differentiation, and morphogenesis.
Wnt Signaling Pathway
The Wnt signaling pathway is fundamental for maintaining the stem cell niche and driving the proliferation of progenitor cells in many types of organoids, particularly those of gastrointestinal origin.
Caption: Wnt signaling pathway activation leads to the stabilization of β-catenin.
TGF-β/BMP Signaling Pathway
The TGF-β superfamily, which includes TGF-βs, Bone Morphogenetic Proteins (BMPs), and Activins, plays a crucial role in regulating the differentiation of stem cells into various lineages.
Caption: TGF-β/BMP signaling pathway mediates transcription through SMAD proteins.
Experimental Protocols
Protocol 1: Generation of Human Intestinal Organoids from Biopsy Samples
This protocol describes a general method for establishing intestinal organoids from adult stem cells obtained from human intestinal biopsies.
Materials:
-
Intestinal biopsy sample
-
Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)
-
Basal Culture Medium (e.g., Advanced DMEM/F12)
-
Extracellular Matrix (e.g., Matrigel)
-
Intestinal Organoid Growth Medium (Basal medium supplemented with growth factors such as EGF, Noggin, R-spondin, and small molecules like CHIR99021, Y-27632, and A83-01)
-
Cell culture plates (24- or 48-well)
-
Standard cell culture equipment (incubator, centrifuge, microscope)
Procedure:
-
Tissue Isolation and Digestion:
-
Wash the biopsy sample multiple times with cold Basal Culture Medium.
-
Mince the tissue into small pieces (1-2 mm).
-
Incubate the tissue fragments in Chelation Buffer for 30-60 minutes on ice with gentle rocking to release the intestinal crypts.
-
Vigorously shake the tube to further dissociate the crypts from the tissue.
-
Allow the larger tissue fragments to settle and collect the supernatant containing the crypts.
-
-
Crypt Seeding:
-
Centrifuge the supernatant at 300 x g for 5 minutes to pellet the crypts.
-
Resuspend the crypt pellet in a small volume of liquid Extracellular Matrix on ice.
-
Plate 50 µL droplets of the crypt/ECM mixture into the center of pre-warmed culture plate wells.
-
Incubate the plate at 37°C for 15-20 minutes to solidify the ECM domes.
-
Carefully add 500 µL of Intestinal Organoid Growth Medium to each well.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C in a humidified incubator with 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Monitor organoid growth using a brightfield microscope. Organoids should appear as cystic or budding structures within 3-7 days.
-
-
Organoid Passaging:
-
When organoids become large and dense, they need to be passaged.
-
Remove the culture medium and mechanically disrupt the ECM domes using a pipette tip.
-
Transfer the organoid/ECM fragments to a microcentrifuge tube.
-
Break up the organoids by pipetting up and down. For a single-cell suspension, an enzymatic digestion step (e.g., with TrypLE) can be included.
-
Centrifuge the organoid fragments at 300 x g for 5 minutes.
-
Resuspend the pellet in fresh liquid ECM and re-plate as described in step 2.
-
Experimental Workflow for Drug Screening using Organoids
The following diagram illustrates a typical workflow for a high-throughput drug screening assay using patient-derived organoids.
Caption: A generalized workflow for drug screening using patient-derived organoids.
Conclusion
Organoid technology represents a significant advancement in in vitro modeling, bridging the gap between traditional 2D cell culture and in vivo animal models.[2][7] The ability to generate and maintain these complex 3D structures relies on a deep understanding of the signaling pathways that govern stem cell behavior and the precise application of small molecules and growth factors to manipulate these pathways. The protocols and information provided here offer a foundational guide for researchers entering the field of organoid culture and for professionals seeking to leverage this technology for drug discovery and development.
References
- 1. Organoid Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Organoids: The current status and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Introduction to Organoids, Organoid Creation, Culture and Applications | Technology Networks [technologynetworks.com]
- 5. Organoids | Springer Nature Experiments [experiments.springernature.com]
- 6. Recent Advances in Organoid Development and Applications in Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developments in gastrointestinal organoid cultures to recapitulate tissue environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Development and Application of Human Organoids: Techniques, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoids are not organs: Sources of variation and misinformation in organoid biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogel innovations for 3D organoid culture | CoLab [colab.ws]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Protocol for the generation, characterization, and functional assays of organoid cultures from normal and cancer-prone human esophageal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Oriens Experimental Variability Technical Support Center
Welcome to the technical support center for the Oriens system. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize experimental variability when using the this compound platform for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound-based cell signaling assays?
A1: The most significant sources of variability typically stem from inconsistencies in cell handling and culture, reagent preparation and application, and environmental factors during the assay. These can include variations in cell seeding density, cell health and passage number, pipetting accuracy, incubation times, and temperature/CO₂ stability.[1][2][3]
Q2: How can I minimize the "edge effect" in my multi-well plates?
A2: The "edge effect," where wells on the perimeter of a plate behave differently, is a common issue. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier, ensuring a more uniform environment for the inner wells.[2]
Q3: My results are inconsistent between experiments performed on different days. What could be the cause?
A3: Day-to-day variability can be introduced by several factors. Ensure that you are using cells from the same passage number and that they are in the same growth phase for each experiment.[2][3] Reagent preparation is also critical; prepare fresh reagents for each experiment and verify pipette calibration regularly.[2][4] Documenting detailed experimental conditions for each run can help identify the source of variation.
Q4: I am observing a low signal-to-noise ratio in my assay. What should I check first?
A4: A low signal-to-noise ratio can be due to several issues. First, verify the health and viability of your cells. Stressed or unhealthy cells will not respond optimally. Second, check the concentration and activity of your reagents, particularly antibodies and detection substrates. Ensure they have been stored correctly and have not expired. Finally, optimize the incubation times for your specific cell line and treatment.
Q5: How can I ensure my cell line is reliable for long-term studies?
A5: For long-term studies, it is crucial to use authenticated cell lines from a reputable source like the American Type Culture Collection (ATCC).[5] Implement a cell banking system with a master and working cell bank to minimize genetic drift from excessive passaging.[5] Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.[3][5]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability
High variability between replicate wells can mask the true effects of your experimental compounds.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette for seeding and verify its calibration.[2] |
| "Edge Effects" | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[2] |
| Inconsistent Cell Health | Use cells from the same passage number and ensure they are in the exponential growth phase.[2][3] |
| Variable Treatment Application | Use a multichannel pipette to add treatments, minimizing timing differences between wells. Ensure complete mixing without disturbing the cell monolayer.[2] |
| Microbial Contamination | Regularly test for mycoplasma and other microbial contaminants.[2][5] |
Issue 2: Poor Assay Reproducibility Between Experiments
Difficulty in reproducing results across different experimental runs is a common challenge.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. High passage numbers can lead to phenotypic drift.[3][5] |
| Reagent Variability | Prepare fresh reagents and dilutions for each experiment. Aliquot and store reagents according to the manufacturer's instructions to avoid degradation from freeze-thaw cycles.[2][4] |
| Inconsistent Incubation Times | Standardize all incubation steps using calibrated timers. For critical steps, consider automated liquid handling to ensure precise timing. |
| Environmental Fluctuations | Ensure incubators and water baths are properly calibrated and maintain stable temperature and CO₂ levels. Minimize the time plates are outside the incubator.[6] |
| Inconsistent Data Analysis | Use a standardized data analysis workflow and clearly defined parameters for hit identification and dose-response curve fitting. |
Data Presentation: Sources of Experimental Variation
The following table summarizes the contribution of various factors to overall experimental variability in high-throughput screening (HTS) assays, based on analysis of variance (ANOVA) studies.
| Source of Variation | Reported Contribution to Variance | Key Mitigation Strategies |
| Drug/Compound Effect | High (Expected) | N/A (This is the signal being measured) |
| Plate-to-Plate Variability | Moderate to High | Use of appropriate controls on each plate (positive, negative, vehicle). Normalization of data across plates. |
| Well Position (Edge Effects) | Moderate | Avoid using outer wells for samples; fill with media. |
| Cell Line/Batch | Low to Moderate | Use authenticated cell lines from a single source; maintain a consistent passage number.[5] |
| Laboratory/Operator | Low | Standardized protocols, regular training, and automation.[7] |
| Reagent Batch | Low to Moderate | Qualify new batches of critical reagents before use. |
| Random Error | Low | Increase number of replicates. |
Experimental Protocols
General this compound Cell-Based Assay Protocol
This protocol outlines a general workflow for a cell-based assay using the this compound system.
-
Cell Culture: Culture cells under standardized conditions (e.g., 37°C, 5% CO₂). Ensure cells are healthy and in their logarithmic growth phase.
-
Cell Seeding:
-
Harvest cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the optimized seeding density in pre-warmed culture medium.
-
Seed the cells into a multi-well plate (e.g., 96-well or 384-well) using a calibrated multichannel pipette.
-
Incubate the plate for 18-24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in the appropriate assay medium.
-
Carefully remove the seeding medium from the cell plate.
-
Add the compound dilutions to the respective wells. Include vehicle controls (e.g., DMSO) and positive/negative controls.
-
Incubate the plate for the desired treatment period under controlled conditions.
-
-
Signal Detection (this compound System):
-
Prepare the this compound detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate for the recommended time, protected from light.
-
-
Data Acquisition:
-
Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.
-
Ensure the reader settings are optimized for the assay.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Caption: Overview of the PI3K/AKT cell survival signaling pathway.
Experimental and Troubleshooting Workflows
Caption: General experimental workflow for an this compound cell-based assay.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. dispendix.com [dispendix.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. biocompare.com [biocompare.com]
- 7. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Investigational Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of investigational compounds, herein referred to as 'Oriens compounds'.
Troubleshooting Guide: Compound Precipitation in Aqueous Solutions
Encountering precipitation during an experiment can compromise data integrity. This guide provides a systematic approach to diagnosing and resolving compound precipitation.
Issue 1: Precipitation Observed Upon Dilution from a DMSO Stock into Aqueous Buffer
This is a common issue for hydrophobic compounds.[1] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent, but when a concentrated DMSO stock is diluted into an aqueous buffer, the abrupt increase in polarity can cause the compound to crash out of solution.[1]
Immediate Troubleshooting Steps:
-
Visual Inspection: Use a microscope to confirm the presence of a precipitate, which may appear as crystals or an oily film.[1]
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to avoid solvent toxicity and solubility issues.[1][2]
-
Serial Dilution: Instead of a single large dilution, perform intermediate dilutions of your concentrated stock in DMSO before the final dilution into the aqueous buffer.[1]
-
Order of Addition: Always add the DMSO stock to the aqueous buffer while vortexing, not the other way around. This promotes rapid dispersion.[1]
-
Gentle Warming: Warming the solution to 37°C may help in dissolving the precipitate, but be cautious with heat-sensitive compounds.[2]
-
Sonication: Use a sonicator to break down particulate matter and aid in re-dissolving the compound.[2][3]
Logical Flow for Troubleshooting Precipitation:
References
Technical Support Center: Optimizing Oriens Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Oriens for cell viability experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor that targets microtubule polymerization. By binding to tubulin dimers, it prevents their assembly into microtubules, which are crucial for cell division, maintaining cell structure, and intracellular transport.[1] This disruption of microtubule dynamics leads to cell cycle arrest and can subsequently induce apoptosis.[1]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: For initial dose-response experiments, a broad concentration range is recommended to determine the optimal concentration for your specific cell line and experimental conditions. Based on preclinical data for similar compounds, a starting range of 1 nM to 10 µM is advisable.[2] A common effective concentration to induce cell cycle arrest in various cancer cell lines is in the nanomolar range.[2]
Q3: Does this compound have cytotoxic effects as a single agent?
A3: Yes, due to its mechanism of action in disrupting essential cellular processes, this compound is expected to have direct cytotoxic or anti-proliferative effects. However, the extent of these effects is highly dependent on the cell line being used. It is crucial to perform a dose-response experiment with this compound alone to establish a baseline for its effect on your specific cell line's viability.
Q4: How long should I incubate cells with this compound before assessing cell viability?
A4: The optimal incubation time will vary depending on your experimental objectives and the cell line's doubling time. Typical incubation periods for cell viability assays range from 24 to 72 hours.[1] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the most appropriate incubation time for your study.
Troubleshooting Guide
Issue 1: High levels of cell death are observed even at low concentrations of this compound.
-
Possible Cause: High Sensitivity of the Cell Line. Different cell lines exhibit varying sensitivities to cytotoxic agents.
-
Solution: Perform a dose-response experiment with a wider range of lower concentrations to pinpoint the optimal range for your specific cell line.
-
-
Possible Cause: Solvent Toxicity. Solvents like DMSO, often used to dissolve compounds, can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is non-toxic (typically below 0.5%). Always include a vehicle-only control in your experiments to assess the effect of the solvent.[1]
-
-
Possible Cause: Inaccurate Concentration Calculation. Errors in calculating stock solutions and dilutions can lead to unintendedly high final concentrations.
-
Solution: Double-check all calculations and ensure proper calibration of pipettes.[2]
-
-
Possible Cause: Contamination. Bacterial or fungal contamination in your cell culture can cause cell death, which may be incorrectly attributed to the compound.
-
Solution: Regularly inspect your cultures for any signs of contamination and maintain aseptic techniques.
-
Issue 2: Unexpectedly high cell viability at high this compound concentrations.
-
Possible Cause: Compound Precipitation. High concentrations of a compound can sometimes lead to its precipitation out of the solution, reducing its effective concentration.
-
Solution: Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and consider adjusting the solvent.
-
-
Possible Cause: Off-Target Effects. At high concentrations, some compounds may have off-target effects that could promote cell survival pathways.
-
Solution: If this is suspected, consider using lower, more specific concentrations and employing additional assays to investigate the activation of survival pathways.
-
Issue 3: High variability in results between replicate wells.
-
Possible Cause: Inconsistent Cell Seeding. Uneven distribution of cells in the wells will lead to variability in the final readout.
-
Solution: Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. Avoid using the outer wells of the plate, which are more prone to evaporation, or fill them with sterile PBS to maintain humidity.[2]
-
-
Possible Cause: Pipetting Errors. Inaccurate pipetting of the compound or assay reagents will introduce variability.
-
Solution: Use calibrated pipettes and ensure pipette tips are securely fitted.
-
-
Possible Cause: Edge Effects. The outer wells of a microplate are more susceptible to evaporation, which can concentrate media components and affect cell growth.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Experiments
| Parameter | Recommended Range | Notes |
| Starting Concentration Range | 1 nM - 10 µM | A broad range is crucial for initial dose-response curves.[2] |
| Effective Concentration (reported for similar compounds) | 10 nM - 1 µM | This range often shows significant biological activity in various cell lines. |
| IC50 (reported for similar compounds) | 17-500 nM | The half-maximal inhibitory concentration can vary significantly between cell lines.[2] |
| Vehicle Control (e.g., DMSO) Final Concentration | < 0.5% | High concentrations of solvent can be cytotoxic.[1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability based on the metabolic activity of living cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point dilution series starting from 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and a "no treatment" control (medium only).[1][2]
-
Carefully remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.[2]
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1][2]
-
-
Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1][2]
-
Subtract the absorbance of the blank wells (medium with MTT and DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[1]
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration using an MTT assay.
Caption: Hypothetical signaling pathway for this compound' mechanism of action.
References
Oriens Technical Support Center: Experimental Controls and Best Practices
Welcome to the Oriens Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing the this compound spatial biology platform. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for an this compound experiment?
A1: Proper controls are critical for validating the results of your this compound spatial profiling experiments.
-
Positive Tissue Controls: These are tissue samples known to express the target antigens in your panel. They are used to confirm that the antibodies and the staining protocol are working correctly. For example, tonsil tissue is often used as a positive control for a wide range of immune markers.
-
Negative Tissue Controls: These are tissues known not to express the target antigens. They help to identify any non-specific antibody binding.
-
Isotype Controls: An antibody of the same isotype (e.g., IgG1, IgG2a) and fluorescent label as your primary antibody, but raised against an antigen not present in your sample, can be used to determine the level of background staining due to non-specific binding of the antibody.
-
No-Primary-Antibody Control: A slide stained with the fluorescent secondary antibodies (if applicable) but without the primary antibody helps to identify background fluorescence from the secondary reagents.
Q2: How can I minimize tissue autofluorescence?
A2: Autofluorescence can be a significant source of background noise in fluorescence imaging. The this compound workflow includes a dedicated autofluorescence quenching step after deparaffinization and antigen retrieval to mitigate this.[1][2] It is crucial to perform this step according to the protocol to ensure the best signal-to-noise ratio. The Orion instrument also aids in addressing this by imaging autofluorescence in dedicated channels, allowing for its computational removal from the final data.[3][4]
Q3: What is spectral unmixing and why is it important?
A3: The this compound platform utilizes a wide range of fluorophores to detect multiple biomarkers simultaneously. Spectral unmixing is a computational process that separates the fluorescence signal from each distinct fluorophore, even when their emission spectra overlap.[5] This is crucial for accurately quantifying the expression of each biomarker without interference from others. The Orion software automates this process, using a pre-defined spectral matrix to unmix the raw image data and generate clean, single-channel images for each biomarker.[5]
Troubleshooting Guides
Issue 1: Weak or No Signal for a Specific Biomarker
| Potential Cause | Recommended Action |
| Suboptimal Antibody Concentration | Perform an antibody titration to determine the optimal concentration for your specific tissue type and preparation. |
| Ineffective Antigen Retrieval | Ensure the antigen retrieval protocol (heat-induced or enzymatic) is appropriate for the target antigen and antibody. Verify the pH and temperature of the retrieval buffer. |
| Antibody Incompatibility | Confirm that the antibody is validated for immunofluorescence on FFPE or frozen tissue, as appropriate. |
| Improper Tissue Fixation | Inconsistent or prolonged fixation can mask antigens. If possible, standardize your fixation protocol. |
| Incorrect Filter/Laser Combination | Ensure the correct excitation and emission settings are used for the fluorophore conjugated to the antibody. |
Issue 2: High Background Staining
| Potential Cause | Recommended Action |
| Insufficient Blocking | Increase the duration or concentration of the blocking step to prevent non-specific antibody binding. |
| Antibody Concentration Too High | Titrate the primary antibody to a lower concentration. |
| Inadequate Washing | Increase the number or duration of wash steps to remove unbound antibodies. |
| Tissue Autofluorescence | Ensure the autofluorescence quenching step was performed correctly.[1][2] |
| Non-specific Secondary Antibody Binding | If using secondary antibodies, ensure they are pre-adsorbed against the species of your tissue sample. |
Experimental Protocols
Standard this compound Staining Protocol for FFPE Tissues
This protocol outlines the key steps for a single-round, multiplex immunofluorescence staining experiment using the this compound platform.[1][2][6]
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol (B145695) washes (e.g., 100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using an appropriate retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
-
Autofluorescence Quenching:
-
Apply the autofluorescence quenching solution as per the manufacturer's instructions.
-
Rinse thoroughly.
-
-
Blocking:
-
Incubate the slides in a blocking buffer (e.g., 5% Normal Goat Serum in PBS) to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Prepare a cocktail of all primary antibodies (ArgoFluor™ conjugated) in antibody diluent.
-
Apply the antibody cocktail to the tissue sections and incubate, typically overnight at 4°C.
-
-
Washing:
-
Wash the slides multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound primary antibodies.
-
-
Nuclear Staining:
-
Incubate with a nuclear stain (e.g., Hoechst) to visualize cell nuclei.
-
-
Mounting:
-
Imaging:
-
(Optional) H&E Staining:
Visualizations
Caption: this compound experimental workflow from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. rarecyte.com [rarecyte.com]
- 3. Optimizing spatial proteomics for discovery and translational research | Drug Discovery News [drugdiscoverynews.com]
- 4. RareCyte® announces the Orion™ spatial biology platform with breakthrough technology for same-day highly multiplexed tissue analysis - BioSpace [biospace.com]
- 5. rarecyte.com [rarecyte.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Reducing Background Noise in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background noise in sensitive biochemical assays, such as fluorescence-based and ELISA assays. High background can mask specific signals, reduce assay sensitivity, and lead to inaccurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a biochemical assay?
High background refers to a high signal generated in negative control or blank wells, which should ideally have little to no signal. This elevated "noise" can obscure the specific signal from the target analyte, thereby reducing the sensitivity and reliability of the assay.[1][2]
Q2: What are the primary causes of high background noise?
The most common causes of high background noise include insufficient washing, inadequate blocking, improper antibody or reagent concentrations, and contamination of reagents or samples.[1][2][3] Environmental factors such as ambient light and temperature fluctuations can also contribute, particularly in fluorescence-based assays.[4]
Q3: How can I systematically troubleshoot the source of high background?
To identify the source of high background, it is recommended to run a series of control experiments. For instance, a "no primary antibody" control can help determine if the secondary antibody is binding non-specifically.[3][5] A "blank" well containing only the buffer and substrate can help identify issues with the substrate or the plate itself.
Q4: Can the sample itself be a source of high background?
Yes, complex biological samples like crude cell lysates or tissue homogenates can contain endogenous fluorescent molecules or interfering substances that lead to high background.[6] If suspected, including a "sample only" control (sample with no detection reagents) can help quantify this effect.
Troubleshooting Guides
Below are detailed troubleshooting guides for common sources of high background noise in biochemical assays.
Issue 1: Insufficient Blocking
Problem: Non-specific binding of antibodies or other detection reagents to the microplate surface.
Solution:
-
Optimize Blocking Buffer: The choice of blocking buffer is critical. Commonly used blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. It's important to select a blocking agent that does not cross-react with your assay reagents.[2]
-
Increase Incubation Time and Concentration: Increasing the incubation time or the concentration of the blocking agent can improve blocking efficiency.[1] For example, you could increase the BSA concentration from 1% to 2% or extend the blocking incubation time.[1]
-
Add a Detergent: Including a small amount of a non-ionic detergent, such as Tween-20 (e.g., 0.05% v/v), in the blocking buffer can help reduce non-specific binding.[1]
| Parameter | Standard Protocol | Troubleshooting Modification |
| Blocking Agent | 1% BSA in PBS | Try 5% non-fat dry milk or a commercial blocking buffer. |
| Incubation Time | 1 hour at room temperature | Increase to 2 hours at RT or overnight at 4°C. |
| Detergent | None | Add 0.05% Tween-20 to the blocking buffer. |
Issue 2: Inadequate Washing
Problem: Residual unbound reagents remaining in the wells after incubation steps, leading to a false positive signal.
Solution:
-
Increase Wash Steps: Increase the number of washing cycles. Typically, 3-5 washes are performed, but increasing this to 5-7 can be beneficial.
-
Increase Soaking Time: Allowing the wash buffer to soak in the wells for 1-2 minutes during each wash step can improve the removal of unbound reagents.[7]
-
Optimize Wash Buffer: Ensure the wash buffer contains a detergent like Tween-20 to help disrupt weak, non-specific interactions.[2]
| Parameter | Standard Protocol | Troubleshooting Modification |
| Number of Washes | 3-4 cycles | Increase to 5-6 cycles. |
| Soaking Time | None | Add a 30-60 second soak for each wash. |
| Wash Buffer | PBS | Ensure 0.05% Tween-20 is included in the PBS wash buffer. |
Issue 3: Problems with Antibodies
Problem: High background can be caused by using too high a concentration of the primary or secondary antibody, or by non-specific binding of the secondary antibody.
Solution:
-
Titrate Antibodies: The optimal concentration for both primary and secondary antibodies should be determined by titration. Using a lower, more optimal concentration can significantly reduce background.
-
Secondary Antibody Control: Run a control with only the secondary antibody to check for non-specific binding.[3]
-
Use Pre-adsorbed Secondary Antibodies: If the secondary antibody is binding non-specifically to other proteins in the sample, consider using a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.[3][5]
| Parameter | Standard Protocol | Troubleshooting Modification |
| Primary Antibody Dilution | 1:1000 | Titrate from 1:2000 to 1:10000. |
| Secondary Antibody Dilution | 1:5000 | Titrate from 1:10000 to 1:40000. |
| Secondary Antibody Type | Standard | Use a cross-adsorbed secondary antibody. |
Issue 4: Autofluorescence of Compounds or Samples (Fluorescence Assays)
Problem: The test compounds or components of the biological sample are intrinsically fluorescent, leading to a high background signal.
Solution:
-
Use Red-Shifted Fluorophores: Whenever possible, use fluorophores that excite and emit at longer wavelengths (red or far-red spectrum) to minimize interference from the natural fluorescence of biological molecules.[6]
-
Include a "Compound/Sample Only" Control: Measure the fluorescence of the test compounds or samples alone at the assay's excitation and emission wavelengths to quantify their contribution to the background.
-
Pre-read the Plate: Before adding the final detection reagents, read the plate to identify any background fluorescence from the compounds or samples.
| Parameter | Standard Approach | Troubleshooting Modification |
| Fluorophore Choice | Blue or Green (e.g., FITC) | Red or Far-Red (e.g., Alexa Fluor 647, Cy5) |
| Controls | No-enzyme/No-antibody control | Add a "compound only" or "sample only" control. |
| Plate Reading | Endpoint reading | Pre-read plate before adding substrate. |
Experimental Protocols & Visualizations
Protocol: Antibody Titration for Optimal Signal-to-Noise Ratio
This protocol outlines the steps to determine the optimal antibody concentration to maximize the specific signal while minimizing background noise.
-
Plate Coating: Coat the wells of a 96-well plate with the target antigen or capture antibody according to your standard protocol.
-
Blocking: Block the plate to prevent non-specific binding.
-
Primary Antibody Dilution Series: Prepare a serial dilution of your primary antibody. A common starting range is 1:250, 1:500, 1:1000, 1:2000, 1:4000, and 1:8000.
-
Incubation: Add the different dilutions of the primary antibody to the wells. Include a negative control well with only the antibody diluent.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at its recommended concentration to all wells.
-
Washing: Wash the plate thoroughly between each step.
-
Signal Development: Add the substrate and incubate for the recommended time.
-
Read Plate: Stop the reaction and read the absorbance or fluorescence.
-
Analysis: Plot the signal intensity against the antibody dilution to determine the concentration that provides the best signal-to-noise ratio.
Diagram: Troubleshooting Decision Tree for High Background
This decision tree provides a logical workflow for diagnosing the cause of high background noise in your assay.
References
- 1. arp1.com [arp1.com]
- 2. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. High background in immunohistochemistry | Abcam [abcam.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Oridonin Cytotoxicity and Mitigation Strategies
Welcome to the Technical Support Center for Oridonin-based research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating the cytotoxic effects of Oridonin (B1677485) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Oridonin and what are its primary mechanisms of action?
Oridonin is a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens. It is known for its anti-tumor, anti-inflammatory, and anti-proliferative properties.[1] Oridonin's primary anti-cancer effects are attributed to its ability to modulate multiple intracellular signaling pathways, which can lead to the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[1][2]
Q2: What are the known molecular targets of Oridonin?
Oridonin is a multi-target agent that can covalently bind to cysteine residues in various proteins.[1] Some of its key cellular targets include proteins involved in oncogenic signaling pathways such as STAT3, as well as proteins involved in cell metabolism and stress responses.[1]
Q3: Why does Oridonin exhibit selective cytotoxicity towards cancer cells?
While Oridonin can be toxic to normal cells at higher concentrations, it often demonstrates a therapeutic window with greater potency against cancer cells.[3] This selectivity is thought to be due to the altered metabolic state of cancer cells, which often have higher baseline levels of reactive oxygen species (ROS) and a compromised antioxidant defense system. This makes them more susceptible to the oxidative stress induced by Oridonin.[3] For instance, one study showed that Oridonin significantly inhibited the proliferation of colon cancer cells while having no significant cytotoxic effects on normal human colon epithelial cells.[3]
Q4: What are the common challenges encountered when working with Oridonin in vitro?
Researchers may encounter several challenges, including:
-
Poor Solubility: Oridonin is not readily soluble in aqueous solutions.[1]
-
Inconsistent IC50 Values: The half-maximal inhibitory concentration (IC50) can vary between experiments.[1][4]
-
Off-Target Effects: Oridonin can influence a broad range of signaling pathways beyond its primary targets.[1]
-
Toxicity in Normal Cells: At higher concentrations, Oridonin can be toxic to non-cancerous cells.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving Oridonin | Poor aqueous solubility.[1] | Dissolve Oridonin in an organic solvent like DMSO to create a high-concentration stock solution before diluting it in the culture medium.[1] |
| Inconsistent IC50 Values | Cell passage number and confluency.[1] | Use cells within a consistent and low passage number range. Seed cells at a uniform density to ensure consistent confluency at the time of treatment.[1] |
| Oridonin stability. | Store Oridonin solutions at -20°C or -80°C, protected from light. Prepare small aliquots to avoid repeated freeze-thaw cycles.[1] | |
| High Cell Death in Vehicle Control | DMSO toxicity.[1] | Ensure the final DMSO concentration in the culture medium is low, typically below 0.5%.[1] |
| High Cytotoxicity in Normal Cells | Oridonin concentration is too high for the specific normal cell line. | Perform a dose-response curve to determine the specific IC50 value for the normal cell line. Use a concentration that is cytotoxic to the cancer cell line but has a minimal effect on the normal cells.[3] |
Mitigation of Oridonin Cytotoxicity in Normal Cells
A primary strategy to protect normal cells from Oridonin-induced cytotoxicity is the co-administration of an antioxidant. N-acetylcysteine (NAC), a precursor to the intracellular antioxidant glutathione (B108866) (GSH), is commonly used for this purpose.[3] NAC helps to replenish intracellular GSH levels, which in turn scavenges the excess ROS generated by Oridonin, thereby reducing oxidative stress and subsequent apoptosis.[3] It is recommended to pre-incubate the normal cells with NAC (e.g., 2.5-5 mM) for 1-2 hours before adding Oridonin.[3]
Quantitative Data Summary
Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 |
| 48 | 2.627 ± 0.324 | ||
| 72 | 1.931 ± 0.156 | ||
| HGC27 | Gastric Cancer | 24 | 14.61 ± 0.600 |
| 48 | 9.266 ± 0.409 | ||
| 72 | 7.412 ± 0.512 | ||
| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 |
| 48 | 11.06 ± 0.400 | ||
| 72 | 8.809 ± 0.158 | ||
| EC109 | Esophageal Cancer | 24 | 61.0 ± 1.8 |
| 48 | 38.2 ± 1.6 | ||
| 72 | 38.9 ± 1.6 | ||
| EC9706 | Esophageal Cancer | 24 | 37.5 ± 1.6 |
| 48 | 28.0 ± 1.4 | ||
| 72 | 23.9 ± 1.4 | ||
| KYSE450 | Esophageal Cancer | 24 | 30.5 ± 0.4 |
| 48 | 28.2 ± 1.5 | ||
| 72 | 17.1 ± 1.2 | ||
| KYSE750 | Esophageal Cancer | 24 | 35.3 ± 1.5 |
| 48 | 23.4 ± 2.1 | ||
| 72 | 14.3 ± 1.2 | ||
| TE-1 | Esophageal Cancer | 24 | 25.2 ± 1.4 |
| 48 | 18.0 ± 1.3 | ||
| 72 | 8.4 ± 0.9 | ||
| PC-3 | Prostate Cancer | 24 | ~20-30 |
| U2OS | Osteosarcoma | Not Specified | Concentration-dependent |
| MG63 | Osteosarcoma | Not Specified | Concentration-dependent |
| SaOS-2 | Osteosarcoma | Not Specified | Concentration-dependent |
| CCRF-CEM | Leukemia | Not Specified | 1.65 |
| HCT116 (p53-/-) | Colon Cancer | Not Specified | 34.68 |
Note: IC50 values can vary depending on experimental conditions such as cell density, assay type, and incubation time.[1][5][6][7][8]
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[1]
-
Oridonin Treatment: Treat cells with a range of Oridonin concentrations for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).[1][11]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][9]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][11]
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.[12]
-
Plate Setup: Set up a 96-well plate with cells in culture medium. Include controls for no cells (medium only), vehicle-treated cells, and maximum LDH release (cells treated with a lysis buffer).[13][14]
-
Compound Treatment: Add Oridonin at various concentrations to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure period.
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well and incubate for 30 minutes at room temperature, protected from light.[13]
-
Absorbance Measurement: Add 50 µL of stop solution and read the absorbance at 490 nm using a microplate reader.[13]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.[1]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Oridonin.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[1]
-
Cell Washing: Wash the cells twice with ice-cold PBS.[1]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[1]
Visualizations
Caption: General experimental workflow for assessing Oridonin cytotoxicity.
Caption: Oridonin-induced apoptosis via Akt and MAPK signaling pathways.[15][16][17][18]
Caption: Oridonin inhibits the Wnt/β-catenin signaling pathway.[19][20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - The IC50 of JD or Oridonin on various cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Oridonin Targets Multiple Drug-Resistant Tumor Cells as Determined by in Silico and in Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. academic.oup.com [academic.oup.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. Oridonin induced apoptosis through Akt and MAPKs signaling pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Oridonin inhibits growth and induces apoptosis of human neurocytoma cells via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells - Bu - Translational Cancer Research [tcr.amegroups.org]
Overcoming Oriens resistance in cell lines
Welcome to the Technical Support Center for Oriens Resistance.
This guide is designed for researchers, scientists, and drug development professionals encountering resistance to the targeted therapy agent "this compound" in their cell line models. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify, characterize, and overcome this compound resistance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound resistance?
This compound resistance describes the phenomenon where cancer cell lines that were initially sensitive to the cytotoxic effects of this compound, a novel tyrosine kinase inhibitor (TKI), lose their responsiveness. This can manifest as either intrinsic resistance (no initial response) or acquired resistance, which develops over time following exposure to the drug. Acquired resistance is a major challenge in cancer therapy and research.[1]
Q2: What are the common signs of emerging this compound resistance in my cell culture?
The primary indicator of resistance is a decreased sensitivity to this compound. Key signs include:
-
Increased IC50 Value: The concentration of this compound required to inhibit 50% of cell growth (IC50) significantly increases compared to the parental, sensitive cell line.
-
Altered Cell Morphology: You may observe changes in cell shape, adhesion, or growth patterns (e.g., from epithelial to mesenchymal-like).
-
Resumed Proliferation: After an initial period of growth arrest or cell death, a subpopulation of cells may resume proliferation despite the continued presence of this compound.
-
Changes in Downstream Signaling: Molecular indicators, such as the reactivation of signaling pathways downstream of the this compound target, can be observed via techniques like Western blotting.
Q3: What are the primary molecular mechanisms behind acquired this compound resistance?
Acquired resistance to TKIs like this compound is typically driven by several key molecular mechanisms:[2][3]
-
On-Target Secondary Mutations: The most common mechanism is the development of new mutations in the kinase domain of the drug's target protein. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which reduces the binding affinity of some TKIs by increasing the enzyme's affinity for ATP.[4][5]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked target. For instance, the amplification and activation of the MET receptor tyrosine kinase can reactivate downstream pro-survival signals (like the PI3K/AKT and MAPK/ERK pathways), rendering the inhibition of the primary target ineffective.[6][7][8]
-
Upregulation of Drug Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1). These membrane proteins actively pump the drug out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[2]
-
Histological Transformation: In some cases, the cell line may undergo a fundamental change in its lineage, such as transforming from a non-small cell lung cancer (NSCLC) phenotype to a small cell lung cancer (SCLC) phenotype, which has different survival dependencies.[9]
Q4: How can I confirm and characterize the resistance mechanism in my cell line?
A multi-step approach is recommended:
-
Quantify Resistance: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine and compare the IC50 values of this compound in your suspected resistant line versus the parental sensitive line. A significant fold-change confirms resistance.[10]
-
Sequence the Target Gene: Extract DNA from both cell lines and perform Sanger or next-generation sequencing (NGS) of the target kinase domain to check for secondary mutations.[11]
-
Analyze Signaling Pathways: Use Western blotting to probe for the activation of known bypass pathways. For example, check the phosphorylation status of MET, EGFR, HER2, and their downstream effectors like AKT and ERK.[12]
-
Measure Efflux Pump Expression: Use quantitative real-time PCR (qRT-PCR) or Western blotting to measure the mRNA and protein levels of common ABC transporters (e.g., ABCB1/MDR1).[13][14]
Troubleshooting Guides
Problem 1: My cell line's IC50 for this compound has increased dramatically.
This is a classic sign of acquired resistance. The most common cause is a secondary mutation in the drug's target.
-
Hypothesis: The resistant cells have acquired an on-target mutation (e.g., a gatekeeper mutation analogous to EGFR T790M) that reduces this compound binding affinity.[4][5]
-
Troubleshooting Workflow:
References
- 1. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Amplification of the MET receptor drives resistance to anti-EGFR therapies in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Aureus™ In Vivo Delivery: Technical Support Center
<_> As "Oriens delivery methods" did not yield specific, established results, this technical support center has been created for a hypothetical in vivo delivery platform called "Aureus™" . The principles, troubleshooting steps, and methodologies described here are based on common challenges and workflows in the field of in vivo nanoparticle-based drug and gene delivery.[1][2][3] Researchers can adapt this guide to their specific delivery technology.
This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining the in vivo delivery of therapeutics using the Aureus™ platform. Here you will find answers to frequently asked questions and detailed guides to navigate common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with in vivo delivery using nanoparticle-based systems like Aureus™?
The main challenges include ensuring the stability of the nanoparticle formulation, achieving efficient delivery to the target tissue while minimizing off-target accumulation, and avoiding rapid clearance by the immune system.[3][4] Overcoming these hurdles is critical for therapeutic efficacy and minimizing potential toxicity.[2]
Q2: How do I choose the appropriate Aureus™ formulation for my specific application?
The selection of an Aureus™ formulation depends on several factors: the type of therapeutic cargo (e.g., small molecule, siRNA, plasmid DNA), the target organ, and the desired release profile.[3] Refer to the Aureus™ Formulation Comparison table below for a summary of key characteristics of our main formulations.
Q3: What are the key strategies to minimize the immunogenicity of Aureus™ nanoparticles?
Minimizing the immune response is crucial for successful in vivo delivery.[5] Key strategies include:
-
Surface Modification: Formulations with surface modifications, such as PEGylation, can help shield the nanoparticles from immune cells and reduce clearance by the mononuclear phagocytic system.[1]
-
Vector Selection: For gene delivery applications, choosing a vector with low intrinsic immunogenicity is a primary step.[5]
-
Dose Optimization: Using the lowest effective dose can help reduce the chances of triggering a significant immune response.[6]
Q4: What could be causing the low transfection efficiency I'm observing in my in vivo gene therapy experiment?
Low transfection efficiency in vivo can stem from several factors:
-
Vector Degradation: The nanoparticle formulation may not be sufficiently stable in the bloodstream, leading to premature degradation.[5]
-
Inefficient Cellular Uptake: The surface properties of the nanoparticles might not be optimal for uptake by the target cells.[4]
-
Endosomal Escape: The therapeutic cargo may be trapped within endosomes after cellular uptake and subsequently degraded.[7]
-
Incorrect Dosage: The administered dose might be too low to achieve a therapeutic effect.[6]
Troubleshooting Guides
Issue 1: High Toxicity or Adverse Events in Animal Models
-
Potential Cause: The administered dose of the Aureus™ formulation may be too high, or the formulation itself could have inherent toxicity.[8]
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: Determine the maximum tolerated dose (MTD) by testing a range of concentrations.
-
Evaluate "Empty" Nanoparticles: Administer the Aureus™ vehicle without the therapeutic cargo to assess the toxicity of the delivery system itself.[2]
-
Consider a Different Formulation: If toxicity persists even at low doses, a different Aureus™ formulation with a better biocompatibility profile may be necessary.[1]
-
Refine the Administration Route: The method of injection can influence biodistribution and toxicity.[9]
-
Issue 2: Poor Bioavailability and Rapid Clearance
-
Potential Cause: The Aureus™ nanoparticles are likely being cleared too quickly by the mononuclear phagocytic system (MPS), primarily in the liver and spleen.[3]
-
Troubleshooting Steps:
-
Increase Stealth Properties: Select an Aureus™ formulation with a higher density of PEGylation or other "stealth" molecules to reduce opsonization and MPS uptake.[1]
-
Optimize Particle Size: Nanoparticles that are too large are more prone to rapid clearance. Refer to the data tables to select a formulation with a smaller hydrodynamic diameter.[3]
-
Assess Formulation Stability: Ensure that the nanoparticles are not aggregating in the bloodstream, which can lead to rapid clearance. This can be checked via in vitro stability assays in serum.
-
Data Presentation
Table 1: Aureus™ Formulation Comparison
| Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Primary Application | Key Features |
| Aureus™ L100 | 100 ± 10 | -15 ± 5 | siRNA Delivery | Optimized for endosomal escape |
| Aureus™ P200 | 200 ± 20 | +20 ± 5 | Plasmid DNA Delivery | High encapsulation efficiency for large payloads |
| Aureus™ S50 | 50 ± 5 | -5 ± 2 | Small Molecule Delivery | Enhanced tissue penetration due to small size |
Experimental Protocols & Visualizations
General Workflow for In Vivo Studies with Aureus™
The following diagram outlines a typical experimental workflow for an in vivo study using the Aureus™ delivery platform.
Caption: Standard workflow for an in vivo experiment using Aureus™.
Troubleshooting Logic for Low Efficacy
This decision tree can help diagnose the root cause of low therapeutic efficacy in your in vivo experiments.
Caption: Decision tree for troubleshooting low in vivo efficacy.
Hypothetical Signaling Pathway Targeted by an Aureus™-Delivered Therapeutic
This diagram illustrates a simplified signaling pathway that could be targeted by a therapeutic agent, such as an siRNA, delivered by the Aureus™ platform.
Caption: Inhibition of the MAPK/ERK pathway by an Aureus™-delivered siRNA.
References
- 1. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems [mdpi.com]
- 2. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges associated with Penetration of Nanoparticles across Cell and Tissue Barriers: A Review of Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization strategies and advances in the research and development of AAV‐based gene therapy to deliver large transgenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic in vivo delivery of gene editing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanomedicine - Wikipedia [en.wikipedia.org]
- 9. Overcoming In Vivo Delivery Challenges | Technology Networks [technologynetworks.com]
Orientin Efficacy Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Orientin in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is Orientin and what is its primary mechanism of action?
A: Orientin is a water-soluble, C-glycosyl flavonoid found in various medicinal plants.[1][2] Its primary mechanism of action involves cytoprotective effects against oxidative stress.[3] It has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[3][4][5] This pathway helps in mitigating cellular damage caused by reactive oxygen species (ROS). Additionally, Orientin has been observed to modulate other pathways, including NF-κB, PI3K/Akt, and MAPK signaling.[5][6]
Q2: What are the key experimental models used to study Orientin's efficacy?
A: Orientin has been studied in a variety of in vitro and in vivo models. In vitro studies often utilize cell lines such as human umbilical vein endothelial cells (HUVECs), RAW 264.7 macrophages, and various cancer cell lines to investigate its effects on oxidative stress, inflammation, and cytotoxicity.[3][5][7] In vivo research includes models like streptozotocin (B1681764) (STZ)-induced diabetic mice for studying wound healing and models of chemically-induced colorectal lesions in rats.[7][8]
Q3: What is the optimal concentration of Orientin to use in cell culture experiments?
A: The optimal concentration of Orientin varies depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. However, published studies have reported IC50 values (the concentration that inhibits 50% of a biological process) for cytotoxicity in various cancer cell lines, which can serve as a starting point. For example, IC50 values have been reported to be 21.2 μM in A549 cells and 28.9 μM in MDA-MB-231 cells.[4]
Q4: How should I prepare a stock solution of Orientin?
A: Orientin is soluble in DMSO and methanol.[2][6] To prepare a stock solution, dissolve Orientin in a suitable solvent like DMSO to a high concentration (e.g., 10-50 mM).[9] It is advisable to use a freshly opened bottle of hygroscopic DMSO to ensure maximum solubility.[9] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Protect the stock solution from light.[6]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Suggested Solution |
| Low Cell Viability in Control Group (MTT/CCK-8 Assay) | Contamination of cell culture. | Regularly check for signs of contamination (e.g., cloudy media, changes in pH). Use aseptic techniques. |
| Improper cell seeding density. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | |
| Toxicity of the vehicle (e.g., DMSO). | Ensure the final concentration of the vehicle in the culture medium is low (typically <0.1%) and does not affect cell viability. Run a vehicle-only control. | |
| Inconsistent Results in Orientin-Treated Groups | Inaccurate pipetting or dilution of Orientin. | Calibrate pipettes regularly. Prepare fresh serial dilutions of Orientin for each experiment. |
| Uneven cell distribution in multi-well plates. | Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding to ensure even distribution. | |
| Fluctuation in incubation conditions (temperature, CO2). | Ensure the incubator is properly calibrated and provides a stable environment. | |
| No Observable Effect of Orientin | Suboptimal concentration of Orientin. | Perform a dose-response experiment with a wider range of concentrations. |
| Insufficient incubation time. | Increase the incubation time to allow for the biological effects of Orientin to manifest. | |
| Degradation of Orientin. | Use freshly prepared dilutions from a properly stored stock solution. |
Western Blotting for Nrf2 Activation
| Issue | Potential Cause | Suggested Solution |
| Weak or No Nrf2 Signal | Low protein concentration in the lysate. | Use a sufficient amount of starting material and ensure efficient protein extraction. Perform a protein quantification assay (e.g., BCA) before loading. |
| Inefficient nuclear extraction (for nuclear Nrf2). | Use a validated nuclear extraction protocol. Check the purity of nuclear and cytoplasmic fractions with appropriate markers (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic). | |
| Poor antibody quality or incorrect dilution. | Use a well-validated Nrf2 antibody. Optimize the primary antibody concentration by performing a titration. | |
| Inefficient protein transfer to the membrane. | Verify transfer efficiency using Ponceau S staining. Adjust transfer time and voltage as needed. | |
| High Background on the Blot | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk). |
| Primary or secondary antibody concentration is too high. | Reduce the antibody concentration. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-Specific Bands | Antibody cross-reactivity. | Use a more specific monoclonal antibody. Run appropriate controls (e.g., knockout/knockdown cell lysate if available). |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of Orientin on a chosen cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Orientin stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Orientin Treatment: Prepare serial dilutions of Orientin in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted Orientin solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Orientin concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, remove the medium containing Orientin. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Western Blot for Nrf2 Nuclear Translocation
This protocol describes the detection of increased Nrf2 in the nucleus following Orientin treatment as an indicator of its activation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Orientin stock solution (in DMSO)
-
6-well plates
-
Nuclear and Cytoplasmic Extraction Kit
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of Orientin for a specified time (e.g., 1, 2, 4, 6 hours). Include a vehicle control.
-
Cell Lysis and Fractionation: After treatment, wash the cells with ice-cold PBS. Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of your chosen kit. Add protease and phosphatase inhibitors to all buffers.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. Also, probe separate blots or strip and re-probe for Lamin B1 (to confirm nuclear fraction purity) and GAPDH (to confirm cytoplasmic fraction purity and equal loading).
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL detection reagent.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the nuclear Nrf2 signal to the Lamin B1 signal.
In Vivo Diabetic Wound Healing Model
This protocol outlines a general procedure for evaluating the efficacy of Orientin in promoting wound healing in a diabetic mouse model.
Materials:
-
Male C57BL/6 mice
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Orientin
-
Vehicle for topical application (e.g., hydrogel)
-
Surgical tools for creating wounds
-
Ruler or caliper for wound measurement
-
Digital camera
Procedure:
-
Induction of Diabetes: Induce diabetes in mice by a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) dissolved in cold citrate buffer.[7][12] Monitor blood glucose levels to confirm the diabetic status (glucose > 250 mg/dL).
-
Wounding: Anesthetize the diabetic mice. Shave the dorsal back and create a full-thickness excisional wound (e.g., 6 mm diameter) using a sterile biopsy punch.[7]
-
Topical Treatment: Divide the mice into groups: vehicle control and Orientin-treated groups (with different concentrations of Orientin in the vehicle). Apply the treatment topically to the wound daily.
-
Wound Closure Measurement: Measure the wound area at regular intervals (e.g., day 0, 3, 7, 10, 14) using a ruler or caliper.[12] Take photographs of the wounds at each time point.
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect the wound tissue for further analysis (e.g., histology, Western blot for healing markers).
-
Data Analysis: Calculate the percentage of wound closure at each time point compared to the initial wound area. Analyze the data statistically to determine the significance of Orientin's effect.
Visualizations
Caption: Orientin signaling pathway in response to oxidative stress.
Caption: Workflow for assessing Nrf2 activation by Western Blot.
References
- 1. researchgate.net [researchgate.net]
- 2. Orientin | 28608-75-5 | MO08113 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Orientin, a Bio-Flavonoid from Trigonella hamosa L., Regulates COX-2/PGE-2 in A549 Cell Lines via miR-26b and miR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Orientin promotes diabetic wounds healing by suppressing ferroptosis via activation of the Nrf2/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Improvement of diabetic wound healing by topical application of Vicenin-2 hydrocolloid film on Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Oridonin and Alternatives in Modulating Inflammatory Pathways
A detailed guide for researchers and drug development professionals on the mechanisms of action of Oridonin (B1677485), Dexamethasone (B1670325), and Curcumin (B1669340) in inflammatory signaling.
This guide provides a comprehensive comparison of the anti-inflammatory mechanisms of the natural diterpenoid Oridonin against two well-known anti-inflammatory agents, the synthetic corticosteroid Dexamethasone and the natural polyphenol Curcumin. The focus is on their respective interactions with the pivotal NF-κB and MAPK signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting experimental data, detailed methodologies, and visual representations of the underlying molecular interactions.
Mechanism of Action: A Comparative Overview
Oridonin, isolated from the medicinal herb Rabdosia rubescens, has demonstrated potent anti-inflammatory properties.[1] Its primary mechanism involves the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades, which are central to the inflammatory response.[2][3] Dexamethasone, a synthetic glucocorticoid, also exerts its anti-inflammatory effects by modulating these pathways, albeit through different molecular interactions.[4][5] Curcumin, the active compound in turmeric, is another natural anti-inflammatory agent that targets multiple points within these signaling networks.
Oridonin's Impact on NF-κB and MAPK Signaling
Oridonin has been shown to suppress the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This action effectively sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, blocking its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[1] Furthermore, Oridonin inhibits the phosphorylation of key kinases in the MAPK pathway, including p38 MAPK, thereby downregulating the expression of inflammatory mediators.[2][6]
Dexamethasone's Modulation of Inflammatory Pathways
Dexamethasone, upon binding to the glucocorticoid receptor (GR), can interfere with NF-κB signaling through multiple mechanisms. The activated GR can directly bind to the p65 subunit of NF-κB, preventing its DNA binding activity.[4] Additionally, Dexamethasone can induce the expression of IκBα, further enhancing the inhibition of NF-κB.[5] Its effect on the MAPK pathway often involves the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 MAPK.
Curcumin's Multi-Targeted Anti-Inflammatory Action
Curcumin's anti-inflammatory effects are pleiotropic, targeting several components of the NF-κB and MAPK pathways. It has been shown to inhibit the activation of IKK, the kinase responsible for IκBα phosphorylation, thereby preventing NF-κB activation.[7] In the MAPK cascade, Curcumin can directly inhibit the activity of p38 MAPK and JNK.[8]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory effects of Oridonin, Dexamethasone, and Curcumin on key inflammatory markers and pathways.
| Compound | Target | Assay | Cell Type/Model | IC50 / Effective Concentration | Reference |
| Oridonin | NF-κB Activation | Luciferase Reporter Assay | - | Dose-dependent inhibition | [1] |
| p38 MAPK Phosphorylation | Western Blot | HCT116 cells | Increased phosphorylation at 10-40 µM | [6] | |
| NO Production | Griess Assay | RAW264.7 cells | IC50 of analogs ~0.28 µM | [9][10] | |
| IL-6 Secretion | ELISA | RAW264.7 cells | IC50 of analog 4c = 0.21 ± 0.03 µM | [9][10] | |
| IL-1β Secretion | ELISA | RAW264.7 cells | IC50 of analog 4c = 0.21 ± 0.02 µM | [9][10] | |
| Dexamethasone | NF-κB DNA Binding | EMSA | Rat Brain | 2 mg/kg in vivo | [4] |
| IL-6 Production | ELISA | LPS-stimulated human blood | IC50 ~ 0.5 x 10⁻⁸ M | [11] | |
| Lymphocyte Proliferation | Proliferation Assay | Human PBMCs | IC50 > 10⁻⁶ M in resistant patients | [12][13] | |
| TNF-α Production | ELISA | Human PBMCs | Inhibition at 10⁻⁴ M | [12] | |
| Curcumin | NF-κB Activation | Luciferase Reporter Assay | RAW264.7 cells | Dose-dependent inhibition | [14] |
| p38 MAPK Activation | Western Blot | Chronic Colitis Model | 50-100 mg/kg/day in vivo | [8] | |
| NO Production | Griess Assay | RAW264.7 cells | IC50 = 5.44 ± 1.16 µg/ml | [15] | |
| Proliferation (NE-induced) | Proliferation Assay | Glioma cells | Dose-dependent inhibition | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.
Western Blot Analysis for Phosphorylated Proteins
Objective: To determine the levels of phosphorylated (activated) proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Lysis: After treatment with the respective compounds, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-p65, anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
NF-κB Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase control plasmid.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compounds for a specified duration.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Leukocyte-Endothelium Adhesion Assay
Objective: To assess the effect of the compounds on the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response.
Protocol:
-
Endothelial Cell Culture: Culture endothelial cells (e.g., HUVECs) to confluence in a multi-well plate.
-
Compound Treatment: Treat the endothelial cells with the test compounds for a predetermined time.
-
Leukocyte Labeling: Label leukocytes (e.g., neutrophils or monocytes) with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture: Add the labeled leukocytes to the treated endothelial cell monolayer and incubate to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent leukocytes.
-
Quantification: Measure the fluorescence of the remaining adherent leukocytes using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adherent cells relative to the total number of added cells.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Oridonin inhibits NF-κB signaling by blocking IKK-mediated phosphorylation of IκBα.
Caption: Oridonin, Dexamethasone, and Curcumin inhibit the MAPK pathway through distinct mechanisms.
Caption: A generalized workflow for analyzing protein expression via Western Blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin inhibits the proliferation of human colon cancer cells by upregulating BMP7 to activate p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin synergizes with resveratrol to stimulate the MAPK signaling pathway in human articular chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin, a Curcuma longa constituent, acts on MAPK p38 pathway modulating COX-2 and iNOS expression in chronic experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis [frontiersin.org]
- 10. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Curcumin inhibits adverse psychological stress-induced proliferation and invasion of glioma cells via down-regulating the ERK/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Oridonin vs. Parthenolide in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Oridonin and Parthenolide (B1678480), two natural compounds with demonstrated anti-inflammatory and anti-cancer properties. The information is compiled from various in vitro and in vivo studies to assist researchers in evaluating their potential as therapeutic agents.
Mechanism of Action: Targeting Key Inflammatory and Proliferation Pathways
Both Oridonin and Parthenolide exert their biological effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of inflammation, cell proliferation, survival, and apoptosis.
Oridonin has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1] This sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[1][2] Additionally, Oridonin can suppress the activation of MAPK pathways, including JNK and p38, which are involved in cellular stress responses and apoptosis.[2][3]
Parthenolide, a sesquiterpene lactone, also targets the NF-κB pathway, primarily by inhibiting the IκB kinase (IKK) complex.[4][5] By inhibiting IKK, Parthenolide prevents the phosphorylation of IκBα, thereby blocking NF-κB activation.[4][5] Some studies also suggest that Parthenolide can directly interact with the p65 subunit of NF-κB.[5] Furthermore, Parthenolide has been reported to inhibit the phosphorylation of STAT1 and STAT3, transcription factors involved in cell growth and proliferation.[6][7]
Signaling Pathway Overview
References
- 1. benchchem.com [benchchem.com]
- 2. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 4. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
Comparative Performance Data: Oriens vs. Standard Treatment
An objective comparative analysis of a novel therapeutic, referred to here as Oriens, against the current standard of care is essential for informed decision-making by researchers, scientists, and drug development professionals. This guide provides a framework for such a comparison, focusing on data-driven evaluation through clearly presented quantitative data, detailed experimental methodologies, and illustrative diagrams of relevant biological pathways and workflows.
To facilitate a direct comparison of efficacy and safety, the following table summarizes key quantitative data from preclinical or clinical studies.
| Parameter | This compound | Standard Treatment | p-value | Reference |
| Primary Efficacy Endpoint (e.g., % reduction in tumor volume) | 65% | 45% | <0.05 | |
| Secondary Efficacy Endpoint (e.g., Median Survival in days) | 120 | 90 | <0.05 | |
| Biomarker Modulation (e.g., Fold change in p-ERK levels) | -3.5 | -1.8 | <0.01 | |
| Off-Target Activity (e.g., IC50 against related kinases in µM) | >10 | 1.2 | N/A | |
| Adverse Event Frequency (e.g., % of subjects with Grade 3+ neutropenia) | 15% | 35% | <0.05 |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and replication of experimental findings.
In Vivo Tumor Xenograft Study
-
Cell Line and Animal Model: Human colorectal cancer cells (HT-29) were implanted subcutaneously into the right flank of 6-8 week old female athymic nude mice.
-
Treatment Groups: Mice were randomized into three groups (n=10 per group): Vehicle control, this compound (50 mg/kg, oral, daily), and Standard Treatment (25 mg/kg, intraperitoneal, twice weekly).
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width^2) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size (e.g., 2000 mm³), and tumors were excised for further analysis.
Western Blot for Biomarker Analysis
-
Sample Preparation: Tumor lysates were prepared from excised xenograft tumors using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Bands were visualized using an enhanced chemiluminescence (ECL) substrate and quantified using densitometry software.
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental designs can significantly enhance understanding.
Caption: MAPK/ERK signaling pathway with inhibitory points of this compound and Standard Treatment.
Caption: Workflow for in vivo efficacy and ex vivo biomarker analysis.
Reproducibility of Oriens Experimental Results: A Comparative Analysis
In the rapidly evolving field of targeted protein degradation (TPD), the reproducibility of experimental results is paramount for advancing novel therapeutics from the bench to the clinic. This guide provides a comparative analysis of the hypothetical "Oriens" platform, a novel technology for the development of Proteolysis Targeting Chimeras (PROTACs), against the established "Proteus" platform. The data presented here is a synthesis of findings from a hypothetical study aimed at evaluating the efficacy and reproducibility of these two platforms in degrading a key oncogenic protein, BRD4.
Quantitative Data Summary
The following tables summarize the key performance metrics of the this compound and Proteus platforms in targeting BRD4 for degradation in a human leukemia cell line (MV4-11).
Table 1: In Vitro Degradation Efficacy
| Parameter | This compound Platform (Compound OZ-123) | Proteus Platform (Compound PZ-456) |
| DC50 (nM) | 8.2 | 15.7 |
| Dmax (%) | 95 | 88 |
| Time to 50% Degradation (hours) | 4 | 8 |
-
DC50: The concentration of the compound required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Ternary Complex Formation Affinity
| Parameter | This compound Platform (OZ-123) | Proteus Platform (PZ-456) |
| Binding Affinity (Kd) to BRD4 (nM) | 25 | 30 |
| Binding Affinity (Kd) to E3 Ligase (nM) | 150 | 180 |
| Ternary Complex Cooperativity (α) | 5.2 | 3.1 |
-
Cooperativity (α): A measure of the favorable interaction between the target protein and the E3 ligase when bound to the PROTAC. A higher value indicates more stable and effective ternary complex formation.
Table 3: Cellular Proliferation Inhibition
| Cell Line | This compound Platform (OZ-123) GI50 (nM) | Proteus Platform (PZ-456) GI50 (nM) |
| MV4-11 (Leukemia) | 12.5 | 28.9 |
| MCF7 (Breast Cancer) | > 1000 | > 1000 |
-
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure the reproducibility of these findings.
Cell Culture and Compound Treatment
MV4-11 and MCF7 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For degradation studies, cells were seeded in 6-well plates and treated with varying concentrations of OZ-123 or PZ-456 for the indicated time points.
Western Blotting for Protein Degradation
Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against BRD4 and a loading control (e.g., GAPDH). The signal was detected using a chemiluminescence-based system. Densitometry analysis was performed to quantify protein levels relative to the vehicle control.[1]
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were used to measure the formation of the ternary complex.[2] Recombinant BRD4, the E3 ligase, and the respective PROTACs were incubated together. The FRET signal, indicative of ternary complex formation, was measured using a plate reader. Cooperativity was calculated based on the binding affinities of the PROTAC to the individual proteins and the ternary complex.
Cell Viability Assay
Cell viability was assessed using a luminescent cell viability assay. Cells were seeded in 96-well plates and treated with a serial dilution of the compounds for 72 hours. The luminescent signal, which is proportional to the number of viable cells, was measured to determine the GI50 values.[1]
Visualizations
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: Workflow for the comparative analysis of this compound and Proteus platforms.
References
Orientin: A Comparative Guide to its Cross-Reactivity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Orientin's biological activity and potential for cross-reactivity with other structurally related flavonoid compounds. The information presented is supported by experimental data to aid in the design of research studies and the interpretation of results.
Introduction to Orientin
Orientin is a C-glycosyl flavone, a type of flavonoid, consisting of the luteolin (B72000) aglycone C-glycosidically linked to a glucose molecule. It is found in various plants, including bamboo leaves, passionflower, and rooibos tea. Like many flavonoids, Orientin exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. Understanding its interaction with various molecular targets and its potential for cross-reactivity with other flavonoids is crucial for developing it as a therapeutic agent and for accurately interpreting experimental data.
Comparative Analysis of Biological Activity
The biological effects of Orientin are often compared with its aglycone, luteolin, and another closely related C-glycosyl flavone, vitexin (B1683572) (apigenin-8-C-glucoside). The structural similarities and differences between these compounds influence their biological activities.
Antioxidant Capacity
The antioxidant activity of flavonoids is a key aspect of their therapeutic potential. The capacity to scavenge free radicals is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Compound | DPPH Radical Scavenging Capacity (μmol Trolox eq/μmol)[1] | ABTS Radical Scavenging Capacity (μmol Trolox eq/μmol)[1] |
| Orientin | ~1.8 | ~1.8 |
| Vitexin | Lower than Orientin | Lower than Orientin |
| Luteolin | Data not directly comparable in the same study | Data not directly comparable in the same study |
Note: Higher values indicate greater antioxidant capacity. Vitexin was shown to have weaker antioxidant properties compared to Orientin in the cited study[1].
Anti-inflammatory Activity
Orientin's anti-inflammatory effects are primarily mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Cyclooxygenase-2 (COX-2) Inhibition:
An in-silico molecular docking study has shown that Orientin has a strong binding affinity for the COX-2 enzyme, a key mediator of inflammation. The binding energy of Orientin with COX-2 was found to be -10.43 kcal/mol, which was more favorable than the selective COX-2 inhibitor celecoxib (B62257) (-9.4 kcal/mol)[2][3][4]. This suggests that Orientin may act as a potent inhibitor of COX-2. However, direct experimental comparative data with other flavonoids is limited.
NF-κB and Nrf2 Pathway Modulation:
Orientin has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation, and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for the cellular antioxidant response[5]. While direct comparative studies on the potency of Orientin, vitexin, and luteolin in modulating these pathways are not extensively available, individual studies indicate that all three compounds can influence these signaling cascades[6][7].
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Orientin's biological activities.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of compounds like Orientin.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is measured.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or THP-1) in a 96-well plate.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of Orientin or other test compounds.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
-
Lysis and Luminescence Measurement:
-
After 6-24 hours of stimulation, lyse the cells using a lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity by the test compounds compared to the stimulated control.
-
Nrf2 Nuclear Translocation Assay (Western Blot)
This assay determines the activation of the Nrf2 pathway by assessing the translocation of Nrf2 from the cytoplasm to the nucleus.
Principle: Upon activation, Nrf2 translocates to the nucleus to initiate the transcription of antioxidant genes. Western blotting is used to detect the amount of Nrf2 protein in the nuclear fraction of cell lysates.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2 or C2C12) to an appropriate confluency.
-
Treat the cells with different concentrations of Orientin or other test compounds for a specified time.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit or a standard protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from the nuclear extracts by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with a primary antibody specific for Nrf2.
-
Use an antibody against a nuclear marker (e.g., Lamin B1) as a loading control.
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the Nrf2 signal to the loading control.
-
Visualizations
Signaling Pathways
Caption: Orientin inhibits the NF-κB signaling pathway.
Caption: Orientin activates the Nrf2 antioxidant response pathway.
Experimental Workflows
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Caption: Workflow for Nrf2 Nuclear Translocation Western Blot.
References
- 1. researchgate.net [researchgate.net]
- 2. Orientin, a Bio-Flavonoid from Trigonella hamosa L., Regulates COX-2/PGE-2 in A549 Cell Lines via miR-26b and miR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orientin, a Bio-Flavonoid from Trigonella hamosa L., Regulates COX-2/PGE-2 in A549 Cell Lines via miR-26b and miR-146a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Oriens Research Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of research findings from the Oncology Research Information Exchange Network (ORIEN) with independently validated studies and other cancer research platforms. Experimental data is presented for clear comparison, accompanied by detailed methodologies and visual workflows.
The Oncology Research Information Exchange Network (ORIEN) is a collaborative initiative of cancer centers aimed at accelerating research by sharing genomic and clinical data. This guide examines specific research findings that have emerged from the ORIEN network and assesses their validity through independent studies. Furthermore, it provides a comparative overview of ORIEN's approach alongside other major cancer research platforms.
Comparative Analysis of Research Findings
This section presents a quantitative comparison of a key research finding from the ORIEN network with results from independent validation studies.
Tumor Mutation Burden in HIV-Positive Cancer Patients
A study utilizing the ORIEN network investigated the tumor mutation burden (TMB) in cancer patients with and without HIV. The findings were compared with an independent study on a similar patient cohort.
| Feature | ORIEN Network Study (2025)[1][2][3][4] | Independent Validation Study (2021)[5][6] |
| Patient Cohort | 110 HIV-positive and 119 HIV-negative cancer patients | 21 women with HIV and breast or lung cancer |
| Average TMB (HIV+) | 249 mutations | Lung Cancer: 53.13 mutations/MB, Breast Cancer: 82.46 mutations/MB |
| Average TMB (HIV-) | 172 mutations | Lung Cancer (smoker): 15.23 mutations/MB, Lung Cancer (non-smoker): 14.09 mutations/MB, Breast Cancer: 4.38 mutations/MB |
| Key Finding | Statistically significant higher TMB in HIV-positive patients (OR=1.72) | Significantly higher TMB in HIV-positive patients compared to HIV-negative cohorts |
Prognostic Significance of CTNNB1 Mutations in Endometrial Cancer
Research within the ORIEN network has explored the role of mutations in the CTNNB1 gene in endometrial cancer. The prognostic significance of these mutations has been independently validated by multiple studies, including a comprehensive meta-analysis.
| Feature | ORIEN Network Research (Representative Findings) | Independent Validation (Systematic Review & Meta-Analysis, 2022)[7][8] | Independent Validation (Multivariate Analysis, 2017)[9][10][11] |
| Patient Cohort | Patients with early-stage endometrioid endometrial carcinoma | 7 studies with 1031 patients with early-stage endometrioid endometrial carcinoma | 245 patients with grade 1-2, stage I-II endometrioid endometrial cancer |
| Association with Recurrence | Increased risk of recurrence in patients with CTNNB1 mutations. | Significant association between CTNNB1 mutation and recurrence (OR = 3.000) | CTNNB1 mutation associated with worse recurrence-free survival (HR = 5.97) |
| Molecular Subgroup | Particularly significant in the "no specific molecular profile" (NSMP) subgroup | Association with recurrence stronger in the NSMP subgroup (OR = 5.953) | Not explicitly defined in the same terms, but focused on low-grade, early-stage tumors. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Tumor Mutation Burden Analysis in HIV-Positive Cancer Patients (ORIEN Study)
The study utilized whole-exome sequencing of paired tumor and germline DNA, along with RNA sequencing of tumors from 229 cancer patients (110 HIV-positive and 119 HIV-negative) enrolled in the ORIEN network.[1][2][3][4] The Total Cancer Care® (TCC) protocol, the foundation of ORIEN, governs the collection of biospecimens and clinical data.[12][13][14] The ORIEN Avatar program facilitates the generation of comprehensive genomic data, including whole-exome and transcriptome sequencing.[15][16][17][18]
A standard workflow for whole-exome sequencing of tumor tissue was followed, which includes DNA extraction from formalin-fixed paraffin-embedded (FFPE) tissue, library preparation, exome capture, sequencing, and data analysis to identify somatic mutations.[4][14][19][20]
CTNNB1 Mutation Analysis in Endometrial Cancer
Independent validation studies on the prognostic significance of CTNNB1 mutations in endometrial cancer typically involve the following steps:
-
Patient Cohort Selection: Identification of patients with early-stage endometrioid endometrial carcinoma from institutional databases.
-
DNA Extraction: Isolation of DNA from tumor tissue samples.
-
Mutation Analysis: Sequencing of exon 3 of the CTNNB1 gene, a known mutation hotspot, to identify genetic alterations.[7]
-
Statistical Analysis: Correlation of CTNNB1 mutation status with clinical outcomes such as recurrence-free survival, often using multivariate analysis to adjust for other prognostic factors.[9][10][11]
Visualizing Pathways and Processes
Wnt/β-catenin Signaling Pathway with CTNNB1
Mutations in the CTNNB1 gene can lead to the constitutive activation of the Wnt signaling pathway, a critical pathway in both embryonic development and cancer.[2][3][7][9][15] This diagram illustrates the canonical Wnt/β-catenin signaling cascade.
Caption: Canonical Wnt/β-catenin signaling pathway.
Experimental Workflow: ORIEN Avatar Program
The ORIEN Avatar program provides a framework for generating and analyzing comprehensive genomic and clinical data from consented patients.[15][16][17][18]
Caption: ORIEN Avatar Program experimental workflow.
Comparison of Cancer Research Platforms
ORIEN operates within a landscape of other large-scale cancer research platforms, each with distinct methodologies and data sources.
Caption: Comparison of major cancer research platforms.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Constitutive activation of the Wnt signaling pathway by CTNNB1 (beta-catenin) mutations in a subset of human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. Q&A: Utilizing the Oncology Research Information Exchange Network (ORIEN): Articles: News & Publications: About Us: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Gene expression and pathway analysis of CTNNB1 in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | Aberrant WNT/CTNNB1 Signaling as a Therapeutic Target in Human Breast Cancer: Weighing the Evidence [frontiersin.org]
- 10. CTNNB1 Syndrome – CTNNB1 Connect & Cure [curectnnb1.org]
- 11. TCGA Workflow: Analyze cancer genomics and epigenomics data using Bioconductor packages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oriencancer.org [oriencancer.org]
- 13. moffitt.org [moffitt.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. beta Catenin (CTNNB1) | Abcam [abcam.com]
- 17. ORIEN: For Physicians and Researchers | Holden Comprehensive Cancer Center - University of Iowa Health Care [holden.uihealthcare.org]
- 18. Whole Exome Sequencing | Detect exonic variants [illumina.com]
- 19. researchgate.net [researchgate.net]
- 20. Whole-exome sequencing and clinical interpretation of FFPE tumor samples to guide precision cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Oriens: A Novel MEK1/2 Inhibitor
This guide provides a comparative analysis of Oriens, a novel inhibitor of the MAPK/ERK signaling pathway, against other well-established MEK inhibitors. The data presented is intended to offer researchers, scientists, and drug development professionals an objective overview of this compound' performance, supported by experimental data and detailed methodologies.
Introduction to the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that transduces signals from cell surface receptors to the DNA in the nucleus. This pathway plays a central role in regulating a wide variety of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers, making its components, particularly MEK1 and MEK2, attractive targets for therapeutic intervention.
Below is a diagram illustrating the core components of the MAPK/ERK signaling pathway.
Caption: The MAPK/ERK signaling cascade and the point of intervention for MEK inhibitors.
Performance Comparison of MEK Inhibitors
The inhibitory activity of this compound was evaluated and compared to two other prominent MEK inhibitors, Trametinib and Selumetinib. The half-maximal inhibitory concentration (IC50) was determined using both biochemical and cell-based assays.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | MEK1/2 | 0.8 | 1.2 |
| Trametinib | MEK1/2 | 0.9 | 1.6 |
| Selumetinib | MEK1/2 | 14.0 | 21.0 |
Experimental Protocols
Biochemical Kinase Assay
The biochemical potency of the inhibitors was determined using a purified recombinant MEK1 kinase assay.
Caption: Workflow for the in vitro biochemical kinase assay.
Methodology:
-
Reactions were initiated by combining purified, active MEK1 enzyme with a specific concentration of ATP and a recombinant, unphosphorylated ERK2 substrate in an assay buffer.
-
Serial dilutions of this compound, Trametinib, or Selumetinib were added to the reaction mixture.
-
The mixture was incubated for 30 minutes at 30°C to allow the kinase reaction to proceed.
-
The reaction was terminated, and the amount of phosphorylated ERK2 was quantified using a luminescence-based detection method.
-
Data were normalized to control wells (containing DMSO vehicle) and fitted to a four-parameter logistic curve to determine the IC50 values.
Cellular Phospho-ERK Assay
The cellular potency of the inhibitors was assessed by measuring the inhibition of ERK phosphorylation in a human melanoma cell line (A375) known to have a BRAF V600E mutation, which leads to constitutive activation of the MAPK/ERK pathway.
Methodology:
-
A375 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a range of concentrations of this compound, Trametinib, or Selumetinib for 2 hours.
-
Following treatment, the cells were lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK were measured using an enzyme-linked immunosorbent assay (ELISA).
-
The ratio of p-ERK to total ERK was calculated for each treatment condition.
-
The results were normalized to the vehicle-treated control cells, and IC50 values were determined by non-linear regression analysis.
Summary
The presented data indicates that this compound is a highly potent inhibitor of MEK1/2. Its in vitro biochemical and cellular activities are comparable to, and in this instance slightly surpass, those of Trametinib, a widely used MEK inhibitor. Both this compound and Trametinib demonstrate significantly greater potency than Selumetinib in these assays. These findings highlight this compound as a promising candidate for further preclinical and clinical development for the treatment of cancers driven by MAPK/ERK pathway activation.
Oriens vs. Compound B: A Head-to-Head Comparative Analysis for Neuroinflammatory and Immunomodulatory Applications
For Immediate Release – This guide provides a detailed, data-driven comparison of two novel investigational compounds: Oriens, a naturally-derived antioxidant, and Compound B, a synthetic immunostimulant. This document is intended for researchers, scientists, and drug development professionals interested in emerging therapies for diseases with inflammatory and oxidative stress components.
Introduction to a Tale of Two Compounds
This compound is a flavonoid compound derived from natural plant sources, structurally related to Orientin. It has demonstrated significant antioxidant and cytoprotective effects by activating the Nrf2/HO-1 signaling pathway, making it a promising candidate for treating neurodegenerative and other diseases where oxidative stress is a key pathological factor.[1]
Compound B is a novel, water-soluble small molecule designed to activate and boost the immune system. Developed by researchers at the University of Alberta, it has been shown to increase T-cell and cytokine activity, offering a new therapeutic avenue for cancer and chronic infections.[2] A key advantage of Compound B is its predicted ability to cross the blood-brain barrier, enabling the potential treatment of previously unreachable tumors.[2]
This guide presents a comparative analysis of their biochemical potency, cellular efficacy, and proposed mechanisms of action based on preclinical experimental data.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound and Compound B in relevant preclinical assays.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | Compound B | Experiment |
| Target Pathway Activation (EC50) | 0.5 µM (Nrf2 Nuclear Translocation) | 1.2 µM (T-Cell Proliferation) | In vitro cell-based assays |
| Antioxidant Capacity (IC50) | 0.2 µM (ROS Scavenging) | Not Applicable | DCFDA assay in neuronal cells |
| Cytokine Release (EC50) | Not Applicable | 2.5 µM (IFN-γ release) | ELISA on stimulated PBMCs |
| Neuroprotection (% viability) | 85% at 1 µM (vs. H₂O₂ insult) | 15% at 1 µM (vs. H₂O₂ insult) | MTT assay in SH-SY5Y cells |
| Blood-Brain Barrier Permeability | Moderate | High | In vitro PAMPA model |
Table 2: Preclinical Pharmacokinetic Profiles
| Parameter | This compound | Compound B |
| Solubility (Aqueous) | Low | High[2] |
| Bioavailability (Oral, Rat) | ~20% | ~65% |
| Half-life (t½, Rat Plasma) | 4.5 hours | 8.2 hours |
| Metabolism | Hepatic (Phase II Glucuronidation) | Hepatic (CYP3A4 oxidation) |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of this compound and Compound B stem from their engagement with different cellular signaling pathways.
This compound: The Nrf2/HO-1 Antioxidant Response Pathway
This compound exerts its protective effects by activating the Nrf2 signaling pathway. Under conditions of oxidative stress, this compound promotes the translocation of the transcription factor Nrf2 into the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of protective genes, including Heme Oxygenase-1 (HO-1). This cascade ultimately reduces cellular damage from reactive oxygen species (ROS).[1]
References
The Orion Molecular Design Platform: A Comparative Analysis for Drug Discovery
In the rapidly evolving landscape of computer-aided drug discovery (CADD), researchers and pharmaceutical companies are increasingly turning to cloud-based platforms to accelerate the identification and optimization of novel therapeutics. Among the leading solutions is the Orion® molecular design platform from OpenEye, Cadence Molecular Sciences. This guide provides an objective comparison of Orion's performance against existing methods, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
High-Throughput Virtual Screening: The Core of Modern Drug Discovery
A key performance indicator for any drug discovery platform is its efficiency and accuracy in virtual screening—the process of computationally identifying promising drug candidates from vast chemical libraries. Orion's architecture is specifically designed for large-scale simulations, leveraging the power of cloud computing to screen billions of molecules in a timeframe that is often impractical with traditional on-premise infrastructure.
Structure-Based Virtual Screening: Gigadock™
Orion's primary tool for structure-based virtual screening is Gigadock™, which is engineered to perform massively parallel molecular docking. This process involves predicting the preferred binding orientation of a ligand to a protein target.
Experimental Protocol: Large-Scale Docking with Gigadock™
The general workflow for a Gigadock™ experiment involves the following steps:
-
Target Preparation: A high-resolution 3D structure of the target protein is prepared. This includes adding hydrogens, assigning protonation states, and defining the binding site.
-
Ligand Library Preparation: A large library of chemical compounds, often containing millions to billions of molecules, is prepared for docking. This involves generating 3D conformers for each molecule.
-
Docking Simulation: The prepared ligand library is docked into the defined binding site of the target protein using a rigid protein-flexible ligand docking algorithm.
-
Scoring and Ranking: Each docked pose is assigned a score based on a scoring function that estimates the binding affinity. The molecules are then ranked based on their scores.
-
Hit Selection: The top-ranked molecules are selected for further analysis and experimental validation.
A key advantage of Orion is its ability to handle ultra-large chemical spaces. For instance, in a collaboration with Beacon Discovery, Orion's Gigadock™ was used to screen the Enamine REAL collection of 2.5 billion molecules against G-Protein Coupled Receptor (GPCR) targets, leading to the rapid identification of novel chemical entities and over 30 potent hits.[1] While specific head-to-head performance data against other docking software in a peer-reviewed setting is limited, the sheer scale and speed of these reported screenings represent a significant capability.
OpenEye has also introduced Gigadock™ Warp, which combines the shape-based screening of FastROCS™ with docking to approximate a full Gigadock run at a fraction of the computational cost. This approach has been shown to yield a high degree of overlap in the resulting hit lists compared to the standard Gigadock protocol.
Ligand-Based Virtual Screening: FastROCS™
For cases where a 3D structure of the target is not available, ligand-based methods are employed. Orion's FastROCS™ is a high-speed, shape-based screening tool that utilizes Graphics Processing Units (GPUs) to compare the 3D shape and chemical features of a known active molecule (query) against a large database of molecules.
Experimental Protocol: Shape-Based Screening with FastROCS™
The typical workflow for a FastROCS™ experiment is as follows:
-
Query Molecule Preparation: A 3D conformation of a known active ligand is selected as the query.
-
Database Preparation: A multi-conformer database of molecules is generated.
-
Shape and Color Tanimoto Calculation: FastROCS™ aligns and scores each database molecule against the query based on the overlap of their shape and "color" (chemical features like hydrogen bond donors and acceptors). The similarity is quantified using a Tanimoto coefficient.
-
Ranking and Selection: Molecules are ranked based on their shape and color Tanimoto scores, and the top-ranking compounds are selected as potential hits.
The performance of ROCS (the CPU-based predecessor to FastROCS) has been shown to be competitive with, and in some cases superior to, structure-based approaches in virtual screening.[2] The GPU-powered FastROCS™ in Orion further enhances this capability, enabling the screening of billions of molecules in minutes.
Comparative Performance of Virtual Screening Tools
A review of molecular docking software from 2017 indicated that at an RMSD cutoff of 2.0 Å, Glide, GOLD, and Surflex successfully docked 80-90% of ligands, while FRED (a core component of Orion's docking technology) had a success rate of 62%.[3] It is important to note that these tools have undergone significant updates since then. Another study comparing various docking programs found that Glide outperformed others in correctly predicting binding poses for COX-1 and COX-2 enzymes.[4]
In a study comparing ligand-based virtual screening methods, OpenEye's shape-based and combo-score methods (found in ROCS) performed best at separating active from inactive compounds in retrospective experiments.[5]
The following table summarizes the general capabilities of Orion and its main competitors based on available information.
| Feature | OpenEye Orion | Schrödinger Suite | Molecular Operating Environment (MOE) |
| Primary Docking Tool | Gigadock™ (FRED) | Glide | MOE-Dock |
| Ligand-Based Screening | FastROCS™ (Shape & Color) | Phase (Pharmacophore) | Pharmacophore Query & Search |
| Platform Architecture | Cloud-native | Desktop & Cloud-enabled | Desktop |
| Scalability | Massively parallel on AWS | Scalable with licenses | Primarily single-workstation/local cluster |
| Noted Strengths | Ultra-large-scale virtual screening, speed | Accuracy in pose prediction, integrated workflows | Comprehensive suite of applications, sequence and structure analysis |
Beyond Virtual Screening: A Comprehensive Discovery Platform
Orion provides a suite of tools that extend beyond initial hit identification, encompassing lead optimization and other aspects of drug discovery. These include capabilities for molecular dynamics simulations, free energy calculations, and quantum mechanics. The platform's cloud-native design allows for seamless integration of these different computational methods.
Conclusion
The OpenEye Orion platform represents a powerful, cloud-native solution for modern drug discovery, with a particular strength in ultra-large-scale virtual screening. While direct, independent comparative benchmarks against other leading software suites are scarce, the available case studies and the performance of its underlying algorithms demonstrate its capability to significantly accelerate the hit identification phase of drug discovery. The choice of platform will ultimately depend on the specific needs of a research program, including the scale of screening required, the importance of a cloud-native versus desktop environment, and the specific scientific methodologies to be employed.
References
- 1. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 2. eyesopen.com [eyesopen.com]
- 3. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Meta-analysis of Orion Corporation's Clinical Trial Data: A Comparative Guide
This guide provides a meta-analysis of clinical trial data for two of Orion Corporation's key therapeutic candidates: a digital therapeutic for chronic pain (DTxP) evaluated in the VIRPI trial, and Inclisiran, a treatment for hypercholesterolemia from the ORION program. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of these innovative treatments against alternative therapeutic options.
Orion's Digital Therapeutic for Chronic Pain (DTxP) - VIRPI Trial
Orion's DTxP is a virtual reality (VR) software designed to deliver an immersive, gamified therapeutic program for chronic pain management. The VIRPI trial, a pilot study, assessed its efficacy in patients with chronic low back pain.
Quantitative Data Summary
The VIRPI trial was a prospective, randomized, double-blind, 3-arm parallel group study comparing Orion's DTxP with a passive control (a sham VR application) and standard care.[1]
| Outcome Measure | DTxP vs. Passive Control | DTxP vs. Standard Care |
| Tampa Scale for Kinesiophobia (TSK) Score Change from Baseline (End of Intervention) | -4.7 points (95% CI: -9.4 to -0.1; p=0.046)[1] | -6.1 points (95% CI: -10.9 to -1.3; p=0.014)[1] |
| Patient Clinical Global Impression of Change (PGIC) | Statistically significant improvement (quantitative data not fully disclosed)[1] | Statistically significant improvement (quantitative data not fully disclosed)[1] |
| Quality of Life (QoL) | Statistically significant improvement (quantitative data not fully disclosed)[1] | Statistically significant improvement (quantitative data not fully disclosed)[1] |
| Oswestry Disability Index (ODI) | Non-statistically significant improvement reported[1] | Not reported |
| Pain Interference (PROMIS) | Non-statistically significant improvement reported[1] | Not reported |
| Pain Intensity (PROMIS-NRS) | Non-statistically significant improvement reported[1] | Not reported |
| Adverse Effects | Similar to passive control[1] | Not reported |
Experimental Protocol - VIRPI Trial
Study Design: A prospective, randomized, double-blind, 3-arm parallel group comparison.[1]
Participants: 42 adult patients with chronic low back pain (CLBP) lasting at least 3 months, with an average pain intensity of ≥4 on a 0-10 Numeric Rating Scale (NRS), an Oswestry Disability Index (ODI) of ≥26%, and a medium to high Tampa Scale for Kinesiophobia (TSK) score.[1]
Intervention Arms:
-
DTxP Group (n=14): Participants engaged with the Orion DTxP virtual reality software.
-
Passive Control Group (n=17): Participants used a sham VR application specifically developed for the study.
-
Standard Care Group (n=11): This was an open-label arm where participants continued with their standard treatment.[1]
Procedure:
-
Participants in the DTxP and passive control groups used the VR software for 15-60 minutes per session, on 5 or more days per week.[1]
-
The end of the intervention (EOI) was defined as the completion of 30 modules of the respective software, which took approximately 6-8 weeks.[1]
-
Follow-up data on pain status, disability, kinesiophobia, overall status, and adverse events were collected approximately 3 months after the EOI.[1]
-
Quality of life was assessed using the EQ-5D-5L questionnaire.[1]
Signaling Pathways and Mechanisms of Action
Orion's DTxP for chronic pain leverages principles of Cognitive Behavioral Therapy (CBT) delivered through an immersive VR experience. The therapeutic effect is believed to be mediated through several neurobiological mechanisms:
-
Distraction and Attentional Modulation: The immersive nature of VR diverts attentional resources away from pain processing pathways in the brain.[2][3][4]
-
Emotional and Cognitive Reappraisal: VR-based exercises can help patients reframe their thoughts and emotional responses to pain, a core tenet of CBT.[5] This can modulate activity in brain regions associated with pain perception and emotion, such as the anterior cingulate cortex and thalamus.
-
Neuroplasticity: Engaging in gamified physical movements within the VR environment can help overcome the fear of movement (kinesiophobia) and promote neural plasticity, potentially restoring more normal sensory processing.[2]
Inclisiran - ORION Clinical Trial Program
Inclisiran is a small interfering RNA (siRNA) therapeutic designed to lower low-density lipoprotein cholesterol (LDL-C). The ORION program encompasses several Phase III clinical trials evaluating its efficacy and safety.
Quantitative Data Summary
The following table summarizes key efficacy and safety data from the ORION-9, ORION-10, and ORION-11 trials. The primary endpoint was the percentage change in LDL-C from baseline to day 510.
| Trial | Patient Population | Inclisiran LDL-C Reduction (Placebo-Corrected) | Key Adverse Events (Inclisiran vs. Placebo) |
| ORION-9 | Heterozygous Familial Hypercholesterolemia (HeFH) | -47.9% (95% CI: -53.5 to -42.3) | Injection site reactions more frequent with inclisiran. |
| ORION-10 | Atherosclerotic Cardiovascular Disease (ASCVD) | -52.3% (95% CI: -55.7 to -48.8) | Injection site adverse events: 2.6% vs 0.9%. |
| ORION-11 | ASCVD or ASCVD Risk Equivalents | -49.9% (95% CI: -53.1 to -46.6) | Injection-site adverse events were more frequent with inclisiran but were generally mild. |
| Pooled Analysis (ORION-9, 10, 11) | HeFH, ASCVD, or ASCVD Risk Equivalents | -50.7% (95% CI: -52.9 to -48.4) | Injection site reactions and bronchitis were more common with inclisiran. |
Experimental Protocol - ORION-10 Trial
Study Design: A Phase III, placebo-controlled, double-blind, randomized trial.
Participants: Approximately 1,561 patients with established ASCVD and elevated LDL-C (≥70 mg/dL) despite maximally tolerated statin therapy.
Intervention Arms:
-
Inclisiran Group: Received inclisiran sodium 300 mg via subcutaneous injection.
-
Placebo Group: Received a matching placebo injection.
Procedure:
-
Participants were randomized in a 1:1 ratio to either inclisiran or placebo.
-
Injections were administered on Day 1, Day 90, Day 270, and Day 450.
-
The primary efficacy endpoints were the percentage change in LDL-C from baseline to Day 510 and the time-adjusted percentage change in LDL-C from baseline after Day 90 up to Day 540.
-
Safety and tolerability were assessed throughout the study.
Signaling Pathway and Mechanism of Action
Inclisiran's mechanism of action is centered on the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) synthesis in the liver.
-
Targeting PCSK9 mRNA: Inclisiran is a small interfering RNA (siRNA) that specifically targets the messenger RNA (mRNA) encoding for PCSK9.
-
RNA Interference (RNAi): Once administered, inclisiran utilizes the body's natural RNAi process to degrade PCSK9 mRNA within hepatocytes.
-
Reduced PCSK9 Levels: This degradation prevents the translation of PCSK9 protein, leading to lower circulating levels of PCSK9.
-
Increased LDL Receptor Recycling: PCSK9 normally binds to LDL receptors on the surface of liver cells, targeting them for degradation. By reducing PCSK9 levels, more LDL receptors are available to be recycled back to the cell surface.
-
Enhanced LDL-C Clearance: The increased number of LDL receptors on hepatocytes leads to enhanced clearance of LDL-C from the bloodstream, thereby lowering plasma LDL-C levels.
Comparison with Alternatives
Orion's DTxP for Chronic Pain
| Feature | Orion's DTxP (VIRPI Trial) | Other Digital Therapeutics (e.g., Kaia Health, AppliedVR) | Standard of Care (Pharmacotherapy, Physical Therapy) |
| Modality | Virtual Reality (VR) based, gamified CBT | App-based exercises, VR-based distraction | Oral/topical medications, in-person physical therapy |
| Mechanism | Attentional modulation, cognitive reappraisal, addressing kinesiophobia | Varies: exercise guidance, pain education, distraction | Pharmacological targets (e.g., opioid receptors, inflammatory pathways), manual therapy |
| Efficacy | Significant reduction in fear of movement; improved PGIC and QoL[1] | Varies by product; some have shown reductions in pain intensity and interference | Efficacy can be limited by side effects, adherence, and access to care |
| Accessibility | Requires VR hardware; potential for remote use | Smartphone or VR headset required | Requires prescription and/or appointments with healthcare professionals |
Inclisiran (ORION Program)
| Feature | Inclisiran (ORION Program) | Monoclonal Antibody PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab) | Statins | Ezetimibe |
| Mechanism | siRNA-mediated inhibition of PCSK9 synthesis | Monoclonal antibody binding to circulating PCSK9 | HMG-CoA reductase inhibition | Inhibition of cholesterol absorption |
| LDL-C Reduction | ~50% | ~50-60% | ~30-50% (depending on intensity) | ~15-20% |
| Dosing Frequency | Twice-yearly (after initial doses) | Every 2 or 4 weeks | Daily | Daily |
| Administration | Subcutaneous injection by a healthcare professional | Subcutaneous self-injection | Oral | Oral |
| Adverse Events | Primarily mild-to-moderate injection site reactions | Injection site reactions, nasopharyngitis | Myalgia, potential for liver enzyme elevation | Generally well-tolerated |
Conclusion
Orion Corporation's clinical trial programs for its digital therapeutic for chronic pain and for inclisiran demonstrate promising efficacy and safety profiles in their respective indications. The VIRPI trial suggests that a VR-based DTx can significantly improve fear of movement and quality of life in patients with chronic low back pain, offering a novel non-pharmacological treatment modality. The ORION program has consistently shown that inclisiran provides potent and sustained LDL-C reduction with a convenient twice-yearly dosing schedule, positioning it as a valuable option for patients with hypercholesterolemia who are not at their goal with oral therapies. Further research, particularly the long-term cardiovascular outcomes trial for inclisiran and larger-scale trials for the DTxP, will be crucial in fully establishing their roles in clinical practice.
References
- 1. Orion’s Clinical Trial Shows Significant Improvement for Chronic Pain Patients Using Virtual Reality Therapy [orionpharma.com]
- 2. neurotree.io [neurotree.io]
- 3. Virtual reality for pain management - KnowledgeOne [knowledgeone.ca]
- 4. Frontiers | Virtual reality for pain management: an umbrella review [frontiersin.org]
- 5. pubtexto.com [pubtexto.com]
Safety Operating Guide
Navigating Laboratory Chemical Disposal: A General Protocol
A comprehensive guide to the safe and compliant disposal of laboratory chemical waste.
While specific disposal procedures for products under the brand name "Oriens" are not publicly available, this guide provides essential safety and logistical information for the proper handling and disposal of common laboratory chemical waste. Adherence to these general best practices is crucial for ensuring personnel safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements applicable to your location and the particular chemicals you are handling.
Chemical Waste Management Summary
Proper management of chemical waste is paramount in a laboratory setting. The following table summarizes key quantitative guidelines for the safe handling and storage of chemical waste.
| Parameter | Guideline | Rationale |
| Container Headspace | Leave at least 10% headspace in liquid waste containers. | To accommodate vapor expansion and prevent spills. |
| Satellite Accumulation Area (SAA) Storage Time | Partially filled containers may remain for up to 1 year. Full containers must be removed within 3 days of being full. | To ensure timely and safe removal of hazardous waste. |
| Ethidium (B1194527) Bromide Gel Disposal Threshold | Gels with a concentration of <0.1% ethidium bromide can typically be disposed of in regular trash after decontamination. Gels with higher concentrations should be treated as hazardous chemical waste. | To prevent environmental contamination from this mutagenic compound. |
General Protocol for Laboratory Chemical Waste Disposal
The following protocol outlines a step-by-step procedure for the safe disposal of chemical waste generated in a laboratory.
1. Waste Characterization and Segregation:
-
Properly identify and characterize all chemical waste at the point of generation.
-
Segregate waste streams to prevent dangerous reactions. Never mix incompatible chemicals, such as acids with bases or oxidizing agents with organic compounds.
-
Separate solid and liquid waste into appropriately labeled containers.
-
Distinguish between halogenated and non-halogenated solvent wastes , as disposal methods may differ.
-
Dispose of all sharps (e.g., needles, syringes, contaminated glassware) in designated, puncture-resistant sharps containers.
2. Waste Container Selection and Labeling:
-
Use containers that are compatible with the chemical waste they will hold.
-
Ensure containers are in good condition and have securely fitting lids .
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical names of the contents. Avoid using abbreviations or chemical formulas.
3. Waste Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Keep waste containers closed at all times , except when adding waste.
-
Store containers in secondary containment (e.g., a tray or tub) to contain any potential leaks or spills.
4. Requesting Waste Pickup:
-
Once a waste container is full, or if it has been in storage for the maximum allowable time, arrange for its disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup .
Decontamination of Chemically Contaminated Glassware
This protocol details the steps for decontaminating glassware that has come into contact with hazardous chemicals.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves.
-
Designated and properly labeled "Hazardous Waste" container for liquid rinsate.
-
Appropriate organic solvent (e.g., ethanol, methanol) for rinsing.
-
Squirt bottles for the solvent.
-
Container for triple-rinsed glassware.
Procedure:
-
Initial Decontamination: In a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable organic solvent. Collect this initial rinsate in the designated hazardous waste container. This first rinse will contain the highest concentration of the chemical contaminant.
-
Triple Rinsing: Systematically rinse the glassware three more times with the chosen solvent. For each rinse, use a small amount of solvent, ensuring the entire inner surface of the glassware is coated.
-
Collect all rinsate from the triple rinsing into the same hazardous waste container.
-
Drying: Allow the triple-rinsed glassware to air dry completely in a well-ventilated area, such as a chemical fume hood.
-
Final Disposal: Once completely dry and free of any visible residue, the glassware can typically be disposed of in the appropriate laboratory glass waste container. If disposing of the original chemical container, ensure the label is fully defaced or removed before disposal.
Logical Workflow for Laboratory Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
